Product packaging for Cecropin B (trifluoroacetate salt)(Cat. No.:)

Cecropin B (trifluoroacetate salt)

Cat. No.: B10829822
M. Wt: 3949 g/mol
InChI Key: VWTUEJAIDBXHIK-JAGWGCJLSA-N
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Description

Correlation of Primary and Secondary Structure with Biological Activity

The potent antimicrobial activity of Cecropin (B1577577) B is intrinsically linked to its specific amino acid sequence and the resulting three-dimensional conformation it adopts, particularly in the presence of bacterial membranes.

Role of Amphipathicity and Alpha-Helical Conformation

A defining characteristic of Cecropin B and other cecropins is their ability to form an alpha-helical secondary structure. nih.govwikipedia.org This helical conformation is not uniform; instead, it gives rise to an amphipathic molecule, meaning it has distinct regions of hydrophobicity and hydrophilicity. nih.govnih.gov When viewed as a helical wheel, the amino acid residues are segregated, with positively charged and polar residues clustering on one face of the helix and hydrophobic (nonpolar) residues on the opposite face. nih.gov This spatial arrangement is crucial for its interaction with bacterial cell membranes. The amphipathic nature allows the peptide to interact with both the negatively charged surface of the bacterial membrane via its hydrophilic, cationic face and the lipid core of the membrane via its hydrophobic face. nih.gov This interaction is a key initial step in its mechanism of action, which often involves membrane disruption. nih.govnih.gov

Impact of N-terminal and C-terminal Modifications (e.g., Amidation, Tryptophan Residues)

Modifications at both the N-terminus and C-terminus of Cecropin B can significantly influence its antimicrobial activity. The N-terminal region of cecropins is typically an amphipathic alpha-helix and is considered essential for its activity against many bacteria. nih.govasm.org The introduction of tryptophan residues, particularly at the N-terminus, has been shown to enhance the antibacterial and antibiofilm activities of cecropin-melittin hybrid peptides. nih.gov Tryptophan, with its bulky, hydrophobic indole (B1671886) side chain, can facilitate deeper penetration into the lipid bilayer of the bacterial membrane. figshare.comresearchgate.net

Flexibility and Composition of the Hinge Region

Most cecropins, including Cecropin B, possess a characteristic helix-hinge-helix motif. nih.govnih.gov A flexible hinge region, often containing glycine (B1666218) or proline residues, connects the N-terminal amphipathic helix with the more hydrophobic C-terminal helix. figshare.comkribb.re.kr This flexibility is not a structural flaw but a critical component of its function. The hinge allows the peptide to bend, which is thought to facilitate the insertion of the C-terminal hydrophobic helix into the bacterial membrane, leading to pore formation and cell lysis. figshare.comresearchgate.net Deletion or significant alteration of this hinge region can lead to a decrease in antimicrobial activity, highlighting its importance in the peptide's mechanism of action. figshare.comkribb.re.kr However, some studies have shown that certain hinge-deleted derivatives can still retain potent antibacterial activity. nih.gov

Design and Development of Cecropin B Derivatives and Analogs

The understanding of Cecropin B's structure-activity relationship has fueled the development of numerous derivatives and analogs with improved properties.

Truncated and Modified Peptides (e.g., Cecropin DH)

Researchers have created various truncated and modified versions of Cecropin B to enhance its activity, stability, and selectivity. One notable example is Cecropin DH, a derivative of Cecropin B from the Chinese oak silk moth, Antheraea pernyi. nih.gov Cecropin DH was developed by deleting the flexible hinge region (Ala22-Gly23-Pro24) of the parent peptide. nih.gov Despite the removal of this seemingly crucial element, Cecropin DH demonstrated potent antibacterial activity, especially against Gram-negative bacteria, with low toxicity to mammalian cells. nih.gov This suggests that a continuous helical structure can also be effective in membrane disruption. Further studies on N-terminal analogs of cecropin A have also provided valuable insights into the design of more potent antimicrobial agents. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C178H303F3N52O43S B10829822 Cecropin B (trifluoroacetate salt)

Properties

Molecular Formula

C178H303F3N52O43S

Molecular Weight

3949 g/mol

IUPAC Name

(4S)-4-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C176H302N52O41S.C2HF3O2/c1-25-97(15)140(174(269)224-139(96(13)14)168(263)212-113(57-36-43-72-179)155(250)199-101(19)145(240)198-91-134(234)228-79-50-64-128(228)167(262)202-104(22)149(244)225-141(98(16)26-2)171(266)203-105(23)148(243)222-137(94(9)10)169(264)219-123(82-93(7)8)152(247)196-89-132(232)205-119(65-67-135(235)236)156(251)201-102(20)146(241)206-112(56-35-42-71-178)154(249)200-103(21)147(242)215-122(144(187)239)81-92(5)6)221-133(233)90-197-153(248)126(85-129(185)229)217-160(255)118(63-49-78-193-176(190)191)213-172(267)143(100(18)28-4)227-166(261)127(86-130(186)230)218-157(252)111(62-48-77-192-175(188)189)204-131(231)88-195-151(246)121(69-80-270-24)211-159(254)114(58-37-44-73-180)207-161(256)120(66-68-136(237)238)214-173(268)142(99(17)27-3)226-163(258)117(61-40-47-76-183)208-158(253)115(59-38-45-74-181)209-164(259)124(83-106-51-30-29-31-52-106)220-170(265)138(95(11)12)223-162(257)116(60-39-46-75-182)210-165(260)125(216-150(245)109(184)54-34-41-70-177)84-107-87-194-110-55-33-32-53-108(107)110;3-2(4,5)1(6)7/h29-33,51-53,55,87,92-105,109,111-128,137-143,194H,25-28,34-50,54,56-86,88-91,177-184H2,1-24H3,(H2,185,229)(H2,186,230)(H2,187,239)(H,195,246)(H,196,247)(H,197,248)(H,198,240)(H,199,250)(H,200,249)(H,201,251)(H,202,262)(H,203,266)(H,204,231)(H,205,232)(H,206,241)(H,207,256)(H,208,253)(H,209,259)(H,210,260)(H,211,254)(H,212,263)(H,213,267)(H,214,268)(H,215,242)(H,216,245)(H,217,255)(H,218,252)(H,219,264)(H,220,265)(H,221,233)(H,222,243)(H,223,257)(H,224,269)(H,225,244)(H,226,258)(H,227,261)(H,235,236)(H,237,238)(H4,188,189,192)(H4,190,191,193);(H,6,7)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,109-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,137-,138-,139-,140-,141-,142-,143-;/m0./s1

InChI Key

VWTUEJAIDBXHIK-JAGWGCJLSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CNC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCCCN)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)CC)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

Antimicrobial Research Paradigms of Cecropin B

Spectrum of Antimicrobial Activity in Model Systems

Cecropin (B1577577) B exhibits a broad range of activity, particularly against Gram-negative bacteria. capes.gov.brcambridge.org Its mechanism of action often involves the disruption of the bacterial cell membrane, leading to cell lysis. nih.govresearchgate.net

Cecropin B has demonstrated significant efficacy against numerous Gram-negative bacteria, making it a candidate for further investigation as a potential therapeutic agent. nih.gov

Cecropin B has shown potent activity against members of the Enterobacteriaceae family. For instance, it is effective against Escherichia coli at low concentrations. nih.gov Studies have shown that Cecropin B can kill E. coli by permeabilizing its membrane. frontiersin.org Research on Klebsiella pneumoniae has also revealed the antibacterial potential of Cecropin B, with studies exploring its efficacy against multidrug-resistant strains. nih.gov Furthermore, investigations into Enterobacter cloacae have demonstrated that this bacterium can exhibit inoculum-dependent resistance to Cecropin B, a phenomenon linked to multiple resistance strategies including outer membrane modifications and protease production. nih.govplos.org

Table 1: Minimum Inhibitory Concentrations (MIC) of Cecropin B against Enterobacteriaceae

Bacterial Strain MIC (μM) Reference
Escherichia coli ATCC25922 1.56 nih.gov
Klebsiella pneumoniae (MDR isolates) Not specified in μM nih.gov
Enterobacter cloacae Not specified in μM nih.gov

Note: Data for Klebsiella pneumoniae and Enterobacter cloacae were not available in the specified format.

Cecropin B and its variants have demonstrated notable activity against the opportunistic pathogen Pseudomonas aeruginosa. researchgate.netnih.gov A natural variant of Cecropin B from the silkworm Bombyx mori, Q53 CecB, has shown high antimicrobial and membranolytic activity against P. aeruginosa. researchgate.net Furthermore, a synthetic all-D enantiomer, D-Q53 CecB, exhibited enhanced bactericidal activity against planktonic P. aeruginosa and was resistant to degradation by bacterial elastases. mdpi.comnih.gov This synthetic version was also effective in both inhibiting the formation of and degrading existing P. aeruginosa biofilms. mdpi.comnih.gov

Table 2: Minimum Inhibitory Concentrations (MIC) of Cecropin B and its Analogs against Pseudomonas aeruginosa

Peptide Bacterial Strain MIC (μM) Reference
Cecropin B P. aeruginosa Not specified in μM nih.gov
Q53 CecB P. aeruginosa (reference strains) Not specified in μM researchgate.net
D-Q53 CecB P. aeruginosa (planktonic) Not specified in μM mdpi.comnih.gov
Cecropin B P. aeruginosa ATCC 27853 Not specified in μM frontiersin.org

The emergence of multidrug-resistant Acinetobacter baumannii has spurred research into alternative antimicrobial agents like cecropins. nih.gov Studies have identified that cecropin A and other cecropin-like peptides can enhance the survival of Caenorhabditis elegans infected with A. baumannii. nih.gov One particular mosquito-derived cecropin A, BR003-cecropin A, showed a low minimum inhibitory concentration (MIC) of 5 μg/ml against A. baumannii and acts by causing membrane permeability. nih.gov While some research indicates that certain A. baumannii strains resistant to polymyxin (B74138) B can be susceptible to other peptides like cecropin P1, specific data on Cecropin B's direct efficacy can be limited. nih.gov

Table 3: Activity of Cecropin-like Peptides against Acinetobacter baumannii

Peptide Organism MIC Reference
BR003-cecropin A Acinetobacter baumannii 5 μg/ml nih.gov

Note: Data for Cecropin B (trifluoroacetate salt) was not explicitly available.

Cecropin B has been investigated for its potential to control bacterial pathogens in aquaculture. nih.gov It has shown bactericidal activity against significant fish pathogens such as Vibrio anguillarum, Vibrio vulnificus, and Yersinia ruckeri. nih.govnih.govresearchgate.net However, studies have also revealed that these pathogens can develop inducible resistance to Cecropin B. nih.govnih.gov This resistance is associated with reversible changes in the bacteria's ultrastructure. nih.govresearchgate.netnih.gov For instance, exposure to Cecropin B led to increased adhesiveness of V. anguillarum to fish cell lines. nih.gov

Table 4: Bacterial Pathogens of Fish Susceptible to Cecropin B

Pathogen Effect of Cecropin B Reference
Vibrio anguillarum Bactericidal activity, inducible resistance nih.govnih.govresearchgate.net
Vibrio vulnificus Bactericidal activity, inducible resistance nih.govnih.gov
Yersinia ruckeri Bactericidal activity, inducible resistance nih.govnih.gov
Aeromonas hydrophila Bactericidal activity researchgate.net

Research has explored the use of Cecropin B and its analogs to protect plants against bacterial diseases. nih.gov Chemically synthesized Cecropin B has been tested against major tomato pathogens. nih.gov For instance, it was found to be effective against Xanthomonas campestris pv. vesicatoria with a 50% survival concentration (S50) of 0.29 μg/ml. nih.gov However, its efficacy against Ralstonia solanacearum was significantly lower, with an S50 of 529.6 μg/ml. nih.gov Other studies have focused on hybrid peptides, such as those derived from cecropin A and melittin (B549807), which have shown inhibitory effects against plant pathogens like Erwinia amylovora and Pseudomonas syringae. nih.govasm.org

Table 5: Efficacy of Cecropin B against Plant Pathogenic Bacteria

Pathogen Measurement Value Reference
Xanthomonas campestris pv. vesicatoria S50 0.29 μg/ml nih.gov
Ralstonia solanacearum S50 529.6 μg/ml nih.gov

S50: The peptide concentration causing 50% survival of the pathogenic bacterium.

Activity Against Gram-Positive Bacterial Pathogens

While generally more effective against Gram-negative bacteria, the efficacy of Cecropin B and its analogues against Gram-positive pathogens has been explored in various studies. nih.gov

Efficacy Against Staphylococcus aureus

The activity of Cecropin B against Staphylococcus aureus presents a complex picture. Some studies indicate that native Cecropin B has limited effectiveness. For instance, research has shown that protoplasts of Staphylococcus aureus were resistant to Cecropin B, suggesting that the cytoplasmic membranes of these Gram-positive organisms are inherently more resistant to the peptide. nih.gov Another study reported that Cecropin B exhibited almost no activity against S. aureus, with Minimum Inhibitory Concentrations (MICs) greater than 100 µM. nih.govsemanticscholar.org

However, modifications of the peptide or cecropins from different species have demonstrated significant anti-staphylococcal properties. A cecropin from the Anopheles mosquito, An-cecB, showed antibacterial activity against Staphylococcus aureus. nih.gov Furthermore, cecropin-melittin hybrid peptides have been constructed that are active against S. aureus. nih.gov This suggests that while the parent Cecropin B may have limitations, its structure serves as a template for developing potent agents against this pathogen.

Efficacy Against Other Gram-Positive Strains (e.g., Bacillus subtilis, Micrococcus luteus)

Cecropin B has demonstrated notable activity against other Gram-positive bacteria such as Bacillus subtilis and Micrococcus luteus. nih.govsemanticscholar.org Studies determining the Minimum Inhibitory Concentration (MIC) have shown that Cecropin B is effective against these strains. For example, one study reported MIC values for Cecropin B against both B. subtilis and M. luteus, indicating its inhibitory potential. nih.govsemanticscholar.org Similarly, An-cecB, a cecropin from Anopheles mosquitoes, also exhibited antibacterial activity against Bacillus subtilis. nih.gov

StrainPeptideMIC (µM)Reference
Bacillus subtilis ATCC 6633Cecropin B3.12 nih.gov
Micrococcus luteus NCIMB 8166Cecropin B1.56 nih.gov
Staphylococcus aureus ATCC 25923Cecropin B>100 nih.gov

This table presents the Minimum Inhibitory Concentration (MIC) values of Cecropin B against various Gram-positive bacterial strains.

Activity Against Fungal and Protozoan Pathogens

The antimicrobial spectrum of Cecropin B extends beyond bacteria to include eukaryotic pathogens like fungi and protozoa.

Efficacy Against Filamentous Fungi and Yeasts

Cecropins have been recognized for their antifungal properties. nih.gov In vitro studies have confirmed the activity of cecropins against certain filamentous fungi and yeasts. nih.gov Specifically, Cecropin has been shown to be effective against the opportunistic yeast Candida albicans. nih.govnih.gov

Research into the mechanism of action reveals that Cecropin can kill C. albicans rapidly by causing damage to the cell wall and membrane. nih.gov It leads to the cell wall becoming rough and nicked, disrupts membrane permeability and fluidity, and ultimately causes cell necrosis. nih.gov Furthermore, Cecropin can induce the production of reactive oxygen species (ROS) and cause mitochondrial dysfunction within the fungal cells. nih.gov A derivative of Cecropin-4, a peptide named C18, has demonstrated significant antifungal activity against C. albicans and other non-albicans Candida species, with MIC values ranging from 4 to 32 µg/ml. nih.gov

Efficacy Against Protozoan Parasites (e.g., Plasmodium falciparum)

Cecropin B and its analogues have shown promising activity against the malaria parasite, Plasmodium falciparum. Synthetic derivatives of Cecropin B, such as SB-37 and Shiva-1, were found to be significantly lytic to the blood-stage forms of P. falciparum. nih.gov These peptides are thought to act by disrupting the uptake of essential nutrients by the parasite. plos.org

Cecropins isolated from malaria vectors like Anopheles mosquitoes also exhibit potent anti-plasmodial effects. An-cecB, a cecropin from Anopheles, can inhibit the growth of P. falciparum and is active against all stages of the parasite, with the strongest activity observed against the schizonts. nih.gov The mechanism of action may involve direct killing of the parasite or interaction with the membranes of infected red blood cells. nih.gov Another cecropin, Cecropin D, has shown potent activity against P. falciparum sporozoites, the stage transmitted to humans. plos.orgresearchgate.net

Impact on Multidrug-Resistant (MDR) Strains

A critical area of antimicrobial research is the development of agents effective against multidrug-resistant (MDR) pathogens. Cecropins and their derivatives have shown potential in this regard. nih.gov

Studies have demonstrated that cecropin analogues can be effective against methicillin-resistant Staphylococcus aureus (MRSA). For example, a short, 16-amino-acid peptide derived from Cecropin-4, designated C18, exhibited a potent MIC of 4 µg/mL against MRSA. nih.gov

The activity of cecropins also extends to drug-resistant protozoa and fungi. An-cecB was found to be effective against both drug-sensitive and drug-resistant strains of P. falciparum, including chloroquine-resistant and artemisinin-resistant strains. nih.gov Moreover, the Cecropin-4 derivative C18 was highly effective against clinical isolates of fluconazole-resistant Candida tropicalis, with MIC values of 8 or 16 µg/ml. nih.gov This highlights the potential of Cecropin B-based peptides to combat infections caused by a range of MDR pathogens.

PathogenResistance ProfileActive PeptideKey FindingReference
Staphylococcus aureusMethicillin-Resistant (MRSA)C18 (Cecropin-4 derivative)MIC of 4 µg/mL nih.gov
Plasmodium falciparumChloroquine-Resistant, Artemisinin-ResistantAn-cecBInhibits growth of resistant strains nih.gov
Candida tropicalisFluconazole-ResistantC18 (Cecropin-4 derivative)MIC of 8-16 µg/mL nih.gov

This table summarizes the activity of Cecropin derivatives against various multidrug-resistant (MDR) strains.

Mechanistic Investigations of Antimicrobial Action

The primary mode of action for Cecropin B involves direct interaction with the cell membranes of microorganisms, leading to a loss of integrity and subsequent cell death. ontosight.aiontosight.ai The cationic and amphipathic nature of Cecropin B is crucial for this process, allowing it to selectively target and permeabilize bacterial membranes. ontosight.ainthu.edu.tw The investigation into this mechanism has led to several prominent theories, primarily revolving around the formation of pores and the detergent-like "carpet" model.

Membrane Interaction and Disruption Theories

The bactericidal activity of Cecropin B is attributed to its ability to perturb the bacterial cell membrane. nih.gov This interaction is complex and can be influenced by factors such as the lipid composition of the target membrane and the concentration of the peptide. nthu.edu.twnih.gov Two major models, the pore formation hypothesis and the carpet model, are often cited to explain the membrane disruption caused by Cecropin B and other cecropin-like peptides. nih.govnih.gov

The pore formation hypothesis posits that Cecropin B monomers or oligomers insert into the bacterial membrane, creating channels that disrupt the electrochemical gradients essential for cell viability, leading to leakage of cellular contents and ultimately, cell lysis. ontosight.aiwikipedia.orgnih.gov This model is supported by observations of ion channel formation in planar lipid bilayers and the detection of membrane lesions in bacteria exposed to cecropins. nih.govnih.gov

Evidence suggests that Cecropin B can form discrete, voltage-dependent ion channels in lipid membranes. nih.gov These channels are often large and allow the passage of ions and water, leading to osmotic instability. ontosight.ainih.gov Studies on a cecropin isolated from Heliothis virescens, which is analogous to synthetic Cecropin B, revealed the formation of pores with an internal diameter of approximately 4.2 nm in the cell membrane of Escherichia coli. nih.gov This leads to the leakage of cytoplasmic contents and bacterial death. nih.gov The formation of these transmembrane channels is a key element in the lethal action of Cecropin B against bacteria. ontosight.ainih.gov

A comparative study of different cecropins and their synthetic analogs demonstrated that the ability to form these time-variant and voltage-dependent channels is a critical determinant of their antibacterial potency. nih.gov Specifically, Cecropin AD, a potent antibacterial peptide, was found to be the most effective at forming these voltage-dependent pores. nih.gov The structure of the peptide, particularly the presence of a flexible hinge region between the N-terminal amphipathic and C-terminal hydrophobic domains, is crucial for this channel-forming activity. nih.gov

Table 1: Characteristics of Pores Formed by Cecropin-like Peptides

Feature Observation Source
Internal Pore Diameter Approx. 4.2 nm nih.gov
Overall Lesion Diameter Approx. 9.6 nm nih.gov
Channel Conductance Up to 2.5 nS (in 0.1 M NaCl) nih.gov
Suggested Channel Diameter 4 nm nih.gov
Ion Permeability (Cl-/Na+) 2:1 (for Cecropin AD and MP3) nih.gov

The formation of pores is often preceded by the aggregation or oligomerization of Cecropin B molecules on or within the membrane. acs.org While the precise stoichiometry of these oligomers can vary, it is believed that multiple peptide molecules assemble to form a stable pore structure. researchgate.net Circular dichroism studies on cecropin-like peptides have shown that their α-helical content increases in membrane-mimetic environments, which can be indicative of oligomerization, although stronger evidence is needed to definitively link this to an increased degree of oligomerization. nih.gov

Atomistic molecular dynamics simulations have provided insights into a cooperative mechanism for Cecropin B. acs.org These simulations suggest that two peptides can interact in a "tail-to-head" configuration, where the hydrophobic C-terminal segment of one peptide supports the insertion of the amphipathic N-terminal segment of another into the membrane, together sustaining a pore. acs.org This cooperative action, facilitated by a flexible hinge and specific charge interactions, highlights the dynamic nature of oligomerization in the membrane environment. acs.org

An alternative to the discrete pore formation model is the "carpet" or detergent-like model. nih.govnih.gov In this model, Cecropin B peptides first accumulate on the surface of the bacterial membrane, forming a "carpet-like" layer. nih.gov This initial binding is driven by electrostatic interactions between the cationic peptide and the anionic components of the bacterial membrane. nih.gov

Once a critical concentration is reached, these peptides disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the lipid bilayer. mdpi.com This mechanism does not necessarily involve the formation of stable, well-defined pores. At high concentrations, cecropins are thought to exhibit these detergent-like properties, causing widespread membrane disruption. nih.gov It has been proposed that at lower concentrations, pore formation may be the dominant mechanism, while at higher concentrations, the carpet model better describes the observed membrane lysis. nih.gov

A hallmark of Cecropin B and many other AMPs is their ability to selectively target and lyse bacterial cells while exhibiting minimal toxicity towards eukaryotic cells, such as those of mammals. nthu.edu.twnih.gov This selectivity is largely attributed to the differences in the composition and properties of bacterial and eukaryotic cell membranes. nthu.edu.tw

Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol and cardiolipin (B10847521), which impart a net negative charge to the membrane surface. nih.govnih.gov This negative charge facilitates the initial electrostatic attraction of the cationic Cecropin B. nih.gov In contrast, the outer leaflet of eukaryotic plasma membranes is predominantly composed of zwitterionic phospholipids like phosphatidylcholine and sphingomyelin, resulting in a more neutral surface charge. researchgate.net

Furthermore, the presence of cholesterol in eukaryotic membranes is thought to play a protective role. nih.gov Cholesterol can increase the packing density and mechanical rigidity of the lipid bilayer, making it more resistant to disruption by AMPs. Studies have shown that the presence of cholesterol in a lipid bilayer reduces the conductance caused by cecropins by at least five-fold, a behavior consistent with the observed insensitivity of eukaryotic cells. nih.gov

Table 2: Factors Influencing Selective Membrane Interaction of Cecropin B

Factor Bacterial Membranes Eukaryotic Membranes Source
Surface Charge Anionic (due to phospholipids like phosphatidylglycerol) Generally neutral (due to zwitterionic phospholipids like phosphatidylcholine) nih.govnih.govresearchgate.net
Cholesterol Content Absent Present, contributes to membrane stability nih.gov
Initial Interaction Strong electrostatic attraction of cationic Cecropin B Weaker interaction nih.gov
Peptide Efficacy High susceptibility to lysis Reduced susceptibility nthu.edu.twnih.gov
Selective Interaction with Bacterial vs. Eukaryotic Membranes
Role of Lipid Composition in Selectivity

The selective targeting of microbial cells over mammalian cells by Cecropin B is fundamentally linked to the distinct lipid compositions of their respective plasma membranes. Bacterial membranes are characterized by a high concentration of anionic phospholipids, whereas eukaryotic cell membranes are predominantly composed of zwitterionic phospholipids and cholesterol. rsc.org

This difference in surface charge is a key determinant of initial electrostatic attraction. Cationic antimicrobial peptides like Cecropin B, which carry a net positive charge, are preferentially drawn to the negatively charged surfaces of bacterial membranes. rsc.orgjmb.or.kr The outer leaflet of most eukaryotic cells, being largely neutral, does not foster this strong initial interaction. rsc.org

The specific types of lipids present also play a crucial role. Bacterial inner membranes, such as that of E. coli, contain a significant amount of phosphatidylethanolamine (B1630911) (POPE) and cardiolipin (CL). rsc.org These 'non-lamellar' lipids have small head-groups that can create negative curvature and lower the lateral pressure within the bilayer, potentially facilitating peptide insertion and disruption. rsc.org In contrast, mammalian membranes are rich in phosphatidylcholine (PC) and cholesterol, which form a more stable and less permeable bilayer. rsc.org

Studies using model lipid systems have demonstrated this selectivity. The cooperative action of certain antimicrobial peptides has been shown to be membrane-destructive in bilayers mimicking E. coli membranes (composed of POPE, phosphatidylglycerol (POPG), and CL), but membrane-protective in bilayers mimicking eukaryotic membranes (composed of POPC). chemrxiv.org This highlights that the lipid environment is not merely a passive scaffold but an active modulator of peptide function. chemrxiv.org

Table 1: Influence of Membrane Lipid Composition on Cecropin B Selectivity

FeatureBacterial MembranesMammalian MembranesImplication for Cecropin B
Overall Charge AnionicZwitterionic (Neutral)Preferential electrostatic attraction to bacterial membranes. rsc.orgjmb.or.kr
Key Phospholipids Phosphatidylethanolamine (PE), Phosphatidylglycerol (PG), Cardiolipin (CL) rsc.orgchemrxiv.orgPhosphatidylcholine (PC), Sphingomyelin rsc.orgPE and CL can lower membrane stability, potentially easing peptide insertion. rsc.org
Sterols Absent (generally)Present (Cholesterol) rsc.orgCholesterol stabilizes the membrane, increasing rigidity and reducing permeability.

Molecular Interactions with Bacterial Components

Electrostatic Binding to Lipopolysaccharide (LPS)

In Gram-negative bacteria, the outer membrane presents a formidable barrier, with its outer leaflet composed primarily of lipopolysaccharide (LPS). nih.gov LPS creates a highly anionic surface, which serves as the initial docking site for the cationic Cecropin B peptide. nih.govresearchgate.net The interaction is predominantly electrostatic, occurring between the positively charged amino acid residues of the peptide and the negatively charged phosphate (B84403) groups within the core oligosaccharide and lipid A regions of LPS. nih.govacs.org

The binding of Cecropin B to LPS is a critical first step in its journey towards the inner membrane. researchgate.net Studies have confirmed that this binding is strong and specific. nih.govnih.gov The electrostatic nature of this interaction has been demonstrated in experiments showing that the binding can be disrupted by increasing the concentration of salt, which shields the electrostatic charges. acs.org Some evidence also suggests that Cecropin B may displace the divalent cations (like Mg²⁺ and Ca²⁺) that normally stabilize the packing of adjacent LPS molecules, contributing to the disruption of the outer membrane's integrity. nih.gov

Dissociation and Disruption of LPS Aggregates

In aqueous environments, LPS molecules self-assemble into large super-molecular structures or aggregates. nih.govnih.gov Cecropin B and its derivatives have been shown to effectively disrupt these aggregates. nih.gov This action is vital, as it likely facilitates the peptide's passage through the dense LPS layer. nih.gov

Biophysical studies have provided direct evidence of this phenomenon. Using techniques like static light scattering, researchers observed that the addition of a cecropin-like peptide to a solution of LPS aggregates caused a significant shift in their size distribution. The population of large aggregates (ranging from 50 to 200 nm) decreased, while a new population of much smaller particles (around 30 nm) appeared. nih.gov This demonstrates that the peptide actively destabilizes and breaks down large LPS micelles into smaller assemblies, thereby compromising the structural integrity of this protective layer. nih.gov

Table 2: Effect of a Cecropin B Derivative on LPS Aggregate Size

ConditionPredominant Aggregate SizeObservation
LPS in aqueous solution 50 - 200 nmLPS forms large, stable aggregates with a broad size distribution. nih.gov
LPS + Cecropin derivative ~30 nmThe peptide induces the breakdown of large aggregates into smaller, more uniform assemblies. nih.gov
Outer and Inner Membrane Disorganization

Once past the LPS layer, Cecropin B interacts directly with the outer and inner phospholipid membranes. This interaction leads to significant disorganization and permeabilization. nih.govnih.gov The primary mechanism involves the insertion of the peptide into the lipid bilayer, culminating in the formation of pores or channels. nih.govcambridge.org

Two main models describe this process:

Pore Formation: At lower concentrations, Cecropin B monomers are thought to oligomerize within the membrane, arranging themselves to form ion-permeable pores, a process resembling the "barrel-stave" model. nih.gov The amphipathic nature of the peptide is crucial here, with its hydrophobic regions submerged in the lipid core of the membrane and its hydrophilic regions lining the channel. nih.gov

Carpet-like Disruption: At higher concentrations, the peptides may accumulate on the surface of the membrane, forming a "carpet." nih.gov This extensive coverage disrupts the curvature and tension of the bilayer in a detergent-like manner, leading to membrane dissolution. nih.gov

Electron microscopy has revealed dramatic changes to bacterial membrane morphology following Cecropin B exposure, including the development of a rough and wrinkled texture, further supporting its disruptive capabilities. nih.govnih.gov

Influence on Cellular Electrolyte Balance and Permeability

The formation of pores and channels by Cecropin B directly compromises the membrane's function as a selective barrier. nih.gov This leads to a rapid and uncontrolled flux of ions and small molecules across the membrane, disrupting the cellular electrolyte balance. nih.govcambridge.org The efflux of vital ions like potassium (K⁺) and the influx of others like sodium (Na⁺) depolarizes the membrane potential, which is essential for cellular processes like ATP synthesis. cambridge.org

This loss of membrane integrity and electrochemical gradient is a key element of Cecropin B's bactericidal action. nih.gov The cell can no longer maintain its internal environment, leading to a cascade of events that culminates in metabolic arrest and cell death. nih.govcambridge.org

Cellular Responses to Cecropin B Exposure

Bacteria are not passive targets and can exhibit distinct cellular responses upon exposure to Cecropin B. These responses can include morphological changes and the induction of stress pathways. In some cases, bacteria can even develop inducible, non-heritable resistance. nih.gov

For instance, certain fish bacterial pathogens have demonstrated remarkable physiological changes after exposure to Cecropin B. These changes include a reduction in cell size, a significant loss of flagella, and the development of a wrinkled or "rugose" outer membrane surface. nih.gov In Vibrio anguillarum, a marked decrease in the secretion of extracellular products was observed. nih.gov These changes appear to be a temporary defense mechanism, as the bacteria often revert to their original state once the peptide is removed from the environment. nih.gov

In the fungus Candida albicans, Cecropin B exposure has been shown to induce the production of excessive reactive oxygen species (ROS) and alter the mitochondrial membrane potential, suggesting that the peptide can trigger internal stress responses leading to apoptosis-like cell death. nih.gov

Table 3: Observed Cellular Responses to Cecropin B Exposure in Pathogens

OrganismObserved ResponseReference
Vibrio vulnificus Reduced cell size, loss of flagella, rugose (wrinkled) outer membrane. nih.gov
Vibrio anguillarum Greatly reduced production and secretion of extracellular products. nih.gov
Candida albicans Induction of reactive oxygen species (ROS), changes in mitochondrial membrane potential. nih.gov
Induction of Irreversible Cytolysis and Cell Death

The primary and most extensively studied mechanism of Cecropin B is its ability to induce rapid and irreversible damage to the cell membranes of microorganisms, leading to cell death. nih.govnih.gov This cytolytic activity is potent against both Gram-positive and Gram-negative bacteria. nih.gov The process is initiated by the peptide's interaction with the bacterial cell membrane, driven by the peptide's amphipathic nature, which allows it to target and insert into the nonpolar lipid cell membranes. nih.govnih.gov

Once associated with the membrane, Cecropin B disrupts its integrity through several proposed models. A key model suggests the formation of ion-permeable channels or pores that traverse the membrane. nih.govnih.gov This action compromises the cell's electrochemical balance, causing depolarization and the uncontrolled leakage of essential intracellular contents, which culminates in irreversible cytolysis and cell death. nih.govnih.gov

Another proposed mechanism is the "carpet" model, where cecropin molecules accumulate on the surface of the bacterial lipid bilayer. nih.gov At high concentrations, this peptide "carpet" exerts a detergent-like effect, disintegrating the membrane structure. nih.gov The structure of Cecropin B, typically featuring an amphipathic N-terminal helix and a more hydrophobic C-terminal helix connected by a flexible hinge, is crucial for this membrane-disrupting activity. nih.gov

Research has also demonstrated Cecropin B's cytotoxic efficacy against various cancer cell lines, operating through a similar mechanism of membrane disruption. nih.gov Studies using scanning electron microscopy have visualized the morphological changes and membrane disruption on tumor cells following treatment with cecropins. nih.gov The cytolytic effect is selective and more pronounced against cancer cells compared to normal cells, as indicated by comparative IC50 values. For instance, the IC50 of Cecropin B was found to be significantly lower for leukemia and stomach carcinoma cells than for normal fibroblast cells.

Table 1: Cytolytic Activity of Cecropin B Against Cancerous and Non-Cancerous Cells

Cell Line Cell Type IC50 (µM) Assay Method
KG-1 Leukemia 20.8 ± 2.3 MTT
Ags Stomach Carcinoma 18.9 ± 3.3 Trypan Blue
Ags Stomach Carcinoma 16.0 ± 3.5 MTT
3T6 Fibroblast (Normal) 92.0 ± 9.1 MTT

Data sourced from a study comparing the cytolytic effects of Cecropin B.

This direct, physical disruption of the cell membrane is a hallmark of Cecropin B's antimicrobial and anticancer action, making it a promising candidate for further research. nih.gov

Inhibition of Cellular Uptake Processes (e.g., Proline)

In addition to causing catastrophic membrane damage, cecropins have been observed to interfere with specific cellular functions, such as the uptake of essential molecules. nih.gov One such noted effect is the inhibition of proline uptake by bacterial cells. nih.gov

Anticancer Research and Therapeutic Potential of Cecropin B

Cellular and Molecular Mechanisms of Anticancer Activity

The anticancer effects of Cecropin (B1577577) B are mediated through various cellular and molecular mechanisms, primarily involving membrane disruption and the induction of programmed cell death.

A primary mechanism of Cecropin B's anticancer activity is its ability to disrupt the integrity of the cancer cell membrane. nih.govnih.govnih.gov Due to its amphipathic α-helical structure, Cecropin B can insert itself into the lipid bilayer of cancer cell membranes. scirp.orgscirp.org This insertion leads to the formation of transmembrane pores or channels. scirp.orgscirp.orgnih.gov The formation of these pores disrupts the cell's osmotic balance, allowing for the unregulated flow of ions and water, which ultimately leads to cell lysis and death. scirp.orgscirp.orgnih.gov Scanning electron microscopy has visually confirmed lethal membrane disruption in bladder cancer cells treated with cecropins, while benign fibroblasts remained unaffected. nih.gov

In addition to direct membrane disruption, Cecropin B can also induce apoptosis, or programmed cell death, in cancer cells. sid.ir This is a more controlled form of cell death that involves a cascade of specific signaling pathways within the cell.

Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Studies have shown that treatment with Cecropin B can lead to the activation of key executioner caspases, such as caspase-3. researchgate.net The activation of caspase-3 is a critical step in the apoptotic cascade, leading to the cleavage of various cellular substrates and ultimately, cell death. drugbank.com However, some research on Cecropin A, a closely related peptide, suggests that in certain cell lines like human promyelocytic leukemia HL-60, apoptosis induction might occur through a caspase-independent pathway, although caspase-3 activity did show a significant increase at specific concentrations. nih.gov

The process of apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins belonging to the Bcl-2 family. youtube.com Cecropin B has been shown to modulate the expression of these proteins to favor apoptosis. sid.ir

Research has indicated that Cecropin B treatment can lead to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. sid.ir Bax promotes apoptosis by forming pores in the mitochondrial membrane, leading to the release of cytochrome c, which in turn activates the caspase cascade. youtube.commdpi.com Bcl-2, on the other hand, inhibits apoptosis by sequestering Bax and preventing its action. mdpi.comembopress.org By shifting the ratio of Bax to Bcl-2 in favor of Bax, Cecropin B promotes the induction of apoptosis in cancer cells. sid.ir The pro-apoptotic protein Bad also plays a role in this process. youtube.com When unphosphorylated, Bad can bind to and inactivate Bcl-2, further promoting apoptosis. youtube.commdpi.com

Table 2: Modulation of Apoptotic Proteins by Cecropin B

Protein Function Effect of Cecropin B Treatment Reference
Bax Pro-apoptotic Increased expression sid.ir
Bcl-2 Anti-apoptotic Decreased expression sid.ir
Bad Pro-apoptotic Involved in Bcl-2 inactivation youtube.commdpi.com

Induction of Apoptotic Pathways

Fas Signaling Pathway Involvement

Cecropin B has been shown to engage the extrinsic apoptosis pathway, a critical mechanism for programmed cell death, through the Fas signaling cascade. Research indicates that treatment with Cecropin B leads to an increased gene expression of Fas, a death receptor on the cell surface. researchgate.net Studies on human hepatocellular carcinoma have demonstrated that cecropins can induce apoptosis through the upregulation of not only Fas but also its ligand (Fas-L) and downstream effector caspases like caspase-8 and caspase-3. researchgate.net Similarly, in models of hepatocellular carcinoma, groups treated with recombinant Cecropin-B showed a significant increase in the expression of apoptotic markers including FAS, FAS-L, and Cas-8 compared to untreated groups. nih.gov This activation of the Fas death receptor pathway is a key component of Cecropin B's ability to selectively trigger apoptosis in tumor cells. researchgate.net

Inhibition of Cell Proliferation and DNA Synthesis

A fundamental aspect of Cecropin B's antitumor activity is its potent ability to inhibit cell proliferation and DNA synthesis in cancer cells. nih.gov This effect has been consistently observed across various cancer cell lines, including bladder and breast cancer. researchgate.netnih.gov The inhibition is dose-dependent, meaning the antiproliferative effect becomes more pronounced as the concentration of the peptide increases. nih.gov

Studies on bladder cancer cell lines quantified this inhibitory effect using Bromodeoxyuridine (BrdU) assays, which measure DNA synthesis. The results demonstrated a significant, dose-dependent inhibition of BrdU incorporation in all tested bladder cancer cells following treatment with Cecropin B. nih.gov In contrast, benign fibroblast cells were significantly less susceptible to this antiproliferative action. nih.gov

Table 1: Inhibition of DNA Synthesis (BrdU Assay) by Cecropin B in Bladder Cancer Cell Lines This interactive table provides the 50% inhibitory concentration (IC50) values, representing the concentration of Cecropin B required to inhibit DNA synthesis by 50% in different bladder cancer cell lines.

Cell Line IC50 (µg/mL)
T24 92.90
TCC-SUP 61.86
J82 81.31
UM-UC-3 83.68
Average 79.94

Data sourced from Suttmann et al. (2008). nih.gov

Interference with Intracellular Signaling Cascades (e.g., ERK/MEK phosphorylation)

The mitogen-activated protein kinase (MAPK) pathway, particularly the MEK-ERK signaling cascade, is crucial for cell proliferation and survival, and its over-activation is a common feature in many human cancers, including hepatocellular carcinoma. nih.govnih.gov Targeting this pathway is a key strategy in cancer therapy. Inhibiting MEK, an upstream kinase, prevents the phosphorylation and activation of ERK. nih.gov This blockage can lead to multiple anticancer effects, including cell cycle arrest, increased apoptosis, and reduced tumorigenicity. nih.gov While studies specifically detailing the direct interaction of Cecropin B with ERK/MEK phosphorylation are emerging, the regulation of such critical signaling pathways represents a plausible mechanism for the observed antiproliferative and pro-apoptotic effects of advanced anticancer peptides. The inhibition of ERK kinase activity has been shown to significantly inhibit cell proliferation in various cancer cell lines, establishing the MEK/ERK network as a critical therapeutic target. nih.gov

Preclinical Efficacy in Animal Models

The promising in vitro results of Cecropin B have been substantiated by in vivo studies using various animal models, demonstrating its therapeutic potential in a preclinical setting.

Impact on Tumor Growth in Murine Ascitic Colon Adenocarcinoma Models

Preliminary in vivo research has shown that Cecropin B can improve the survival time of mice bearing ascitic colon adenocarcinoma cells. researchgate.netnih.gov These findings, though preliminary, were significant as they provided the first evidence of Cecropin B's anticancer activity in a living organism, showing a tangible therapeutic benefit. researchgate.net The peptide's ability to act against colon carcinoma cell lines in vitro is complemented by this demonstrated in vivo efficacy. nih.gov

Effects on DMBA-Induced Breast Cancer Models

In a rat model where breast cancer was induced by the carcinogen 7, 12-dimethylbenz[a]anthracene (DMBA), administration of Cecropin B demonstrated notable anticancer effects. sid.ir While tumors continued to grow in the treated group, the rate of growth was significantly slower than in the untreated cancer group. sid.ir Histopathological analysis of the tumor tissues from the Cecropin B-treated group revealed focal destruction and evidence of cell death, confirming the peptide's cytotoxic action in vivo. sid.irresearchgate.net Furthermore, treatment with Cecropin B led to an increased level of the pro-apoptotic protein Bax and a decreased level of the anti-apoptotic protein Bcl-2 within the tumor tissue, suggesting that the peptide could partially induce apoptosis to slow tumor progression. sid.ir

Table 2: Effect of Cecropin B on Tumor Volume in DMBA-Induced Breast Cancer Model This interactive table shows the change in mean tumor volume over the course of treatment in rats with DMBA-induced breast cancer.

Treatment Group Initial Mean Tumor Volume (mm³) Final Mean Tumor Volume (mm³)
Cancer Group (Untreated) 180.0 ± 20.5 490.1 ± 35.2
Cancer Group + Cecropin B 175.0 ± 19.8 310.5 ± 28.7

Data sourced from a 2020 study on DMBA-induced breast cancer. researchgate.net

Reduction of Tumorigenicity in Nude Mouse Models (e.g., Bladder Cancer)

The potential of Cecropin B as a therapeutic agent for bladder cancer has been explored in nude mouse models, which are immunodeficient and thus suitable for studying human tumor growth. nih.gov Research has shown that the transfection of human bladder cancer cells with cecropin genes leads to a reduction in their tumorigenicity when implanted in these mice. nih.gov This approach, which involves genetically modifying the cancer cells to produce the peptide, highlights the potent, localized antitumor effect of cecropin. nih.gov The successful use of nude mouse models for testing bladder cancer therapies, such as infusion of therapeutic agents, provides a strong basis for the continued preclinical evaluation of Cecropin B. plos.org

Immunomodulatory Properties of Cecropin B

Modulation of Inflammatory Responses

Cecropin (B1577577) B actively modulates the body's inflammatory pathways, primarily by exerting anti-inflammatory effects and inhibiting the production of key inflammatory mediators.

Cecropin B exhibits notable anti-inflammatory properties, largely attributed to its ability to interact with and neutralize lipopolysaccharide (LPS). nih.govnih.govresearchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent trigger of inflammatory responses in mammals. nih.gov By binding to and disrupting LPS aggregates, Cecropin B can prevent the activation of inflammatory cascades that lead to the release of pro-inflammatory cytokines. nih.govnih.govresearchgate.net The cationic and amphipathic structure of AMPs like cecropin is believed to be responsible for their high affinity for endotoxins such as LPS. nih.gov This neutralizing capability positions Cecropin B as a molecule that can temper excessive inflammatory reactions during infections. mdpi.com

A key mechanism behind Cecropin B's anti-inflammatory action is its ability to suppress the production of pro-inflammatory cytokines. Research using lipopolysaccharide (LPS)-stimulated mouse macrophage RAW264.7 cells has demonstrated this inhibitory effect. nih.govnih.gov In these studies, Cecropin B was shown to significantly reduce the release of Nitric Oxide (NO) and Tumor Necrosis Factor-alpha (TNF-α), two key mediators of the inflammatory response. nih.govnih.govresearchgate.net

In one study, 10 μM of Cecropin B blocked the release of TNF-α by 58.4% in macrophages stimulated with 20 ng/mL of LPS. nih.gov The same study noted that while a related peptide, cecropin DH, was more effective at inhibiting NO production, Cecropin B still demonstrated significant suppressive activity. nih.gov This direct inhibition of inflammatory molecules underscores its potential to control inflammatory conditions. nih.gov

Table 1: Inhibitory Effects of Cecropin B on Pro-Inflammatory Molecules

Pro-Inflammatory MoleculeCell LineStimulantCecropin B Concentration% InhibitionSource(s)
TNF-α RAW264.7LPS (20 ng/mL)10 μM58.4% nih.gov
Nitric Oxide (NO) RAW264.7LPS (200 ng/mL)Not specifiedLess than 85% nih.gov

Interaction with Host Immune System Components

Cecropin B is an integral part of the innate immune system in its native biological context and shows the potential to interact with various immune components.

Cecropin B is a cornerstone of the innate immune system in insects. wikipedia.orgontosight.ai First isolated from the cecropia moth, Hyalophora cecropia, it acts as a primary effector molecule against invading pathogens. wikipedia.orgcambridge.org In insects such as Mythimna separata, the gene for Cecropin B is highly expressed in the fat body and hemolymph (insect blood) following a pathogenic challenge. cambridge.orgnih.gov This peptide provides a rapid, front-line defense, lysing bacterial cell membranes to protect the host from infection. wikipedia.orgontosight.ai Its expression is upregulated in response to infections by pathogens like Beauveria bassiana or Bacillus thuringiensis (Bt), indicating its critical role in pathogen resistance. nih.gov

Antimicrobial peptides as a class have been reported to promote the proliferation of immune cells and enhance the function of phagocytes in mammals. cambridge.org Phagocytes are crucial immune cells responsible for engulfing and destroying pathogens. By strengthening this function, AMPs can contribute to a more robust immune response. While this is a known function for some AMPs, detailed studies focusing specifically on Cecropin B's direct stimulation of mammalian immune cell proliferation and phagocytosis are an ongoing area of research.

Influence on Gastrointestinal Health and Microbiota

Dietary supplementation with cecropins has been shown to positively affect gastrointestinal health by modulating the gut microbiota and improving intestinal integrity. nih.govfrontiersin.org Studies in animal models have demonstrated that cecropins can reduce populations of harmful bacteria while promoting a healthier gut environment. nih.gov

Table 2: Reported Effects of Cecropin Supplementation on Gut Microbiota Genera

Bacterial GenusEffectAnimal ModelSource(s)
Escherichia-Shigella Decreased AbundanceMink nih.gov
Mycoplasma Decreased AbundanceMink nih.gov
Peptostreptococcaceae Decreased AbundanceMink nih.gov

Alleviation of Intestinal Inflammation

Cecropins, a class of antimicrobial peptides (AMPs), have demonstrated significant potential in mitigating intestinal inflammation by modulating the host's immune response. nih.gov Research indicates that these peptides can reduce the levels of inflammatory mediators in intestinal tissue, thereby lessening the inflammatory response. nih.gov Studies on various animal models have shown that cecropins and their derivatives can alleviate the clinical signs of intestinal inflammation and protect the structural integrity of the gut mucosa.

In a mouse model of Dextran Sulfate Sodium (DSS)-induced Inflammatory Bowel Disease (IBD), treatment with Cecropin A was shown to relieve body weight loss, improve the Disease Activity Index (DAI), and reduce disruption of the gut mucosa. nih.govnih.govresearchgate.net This therapeutic effect is closely linked to the downregulation of key pro-inflammatory cytokines. Specifically, the administration of Cecropin A led to a decrease in the colonic levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govnih.govresearchgate.net Similarly, a study on a novel hybrid peptide combining Cecropin A and LL37 (C-L) in mice infected with Enterohemorrhagic Escherichia coli (EHEC) O157:H7 also reported a reduction in the expression of pro-inflammatory cytokines, including TNF-α, IL-6, and Interferon-gamma (IFN-γ). frontiersin.org

Furthermore, cecropins contribute to intestinal health by improving the physical structure of the intestine. Research has shown that cecropin supplementation can positively alter intestinal morphology by affecting villi height and crypt depth, which is crucial for nutrient absorption. nih.gov In one study, an appropriate dose of Cecropin A was found to be beneficial for the development of the intestinal tract in mice. nih.gov Another study in broilers using a cecropin hybrid demonstrated enhanced intestinal villus heights. cambridge.org These morphological improvements contribute to a healthier intestinal barrier, which is often compromised during inflammation.

Table 1: Research Findings on Alleviation of Intestinal Inflammation by Cecropins

Cecropin Type Studied Model System Key Findings on Inflammation Reference
Cecropin A C57BL/6 Mice with DSS-Induced IBD Relieved body weight loss, gut mucosa disruption; Decreased TNF-α, IL-1β, and IL-6 levels. nih.govnih.govresearchgate.net
Cecropin A (1–8)-LL37 (17–30) (C-L) EHEC O157:H7-Infected Mice Reduced expression of pro-inflammatory cytokines (TNF-α, IL-6, IFN-γ); Reduced clinical signs of inflammation. frontiersin.org
Cecropin Antimicrobial Peptides (CAD) Growing Male Minks Reduced jejunal TNF-α levels. nih.gov
Cecropin Hybrid (CADN) Broilers Improved intestinal villus structures. cambridge.org

Regulation of Intestinal Flora

Cecropins exert a profound influence on the composition and balance of the intestinal microbiota, which is a key component of their immunomodulatory and anti-inflammatory effects. nih.govfrontiersin.org These peptides exhibit direct antimicrobial activity, interacting with bacterial cell membranes to cause metabolite leakage and cell lysis, which helps to control the populations of pathogenic bacteria. nih.gov Specifically, Cecropin B has been shown to be highly effective at penetrating the outer membrane of enterobacteria, demonstrating potent activity against both wild-type and polymyxin-resistant strains. nih.gov

Table 2: Research Findings on the Regulation of Intestinal Flora by Cecropins

Cecropin Type Studied Model System Effects on Intestinal Flora Reference
Cecropin A C57BL/6 Mice with DSS-Induced IBD Decreased abundance of Bacteroidaceae and Enterobacteriaceae; Selectively increased the abundance of Lactobacillus. nih.govnih.govresearchgate.net
Cecropin Antimicrobial Peptides (CAD) Growing Male Minks Reduced relative abundance of Escherichia-Shigella and Mycoplasma; Increased presence of beneficial Lactobacilli. nih.gov
Cecropin A (1–8)-LL37 (17–30) (C-L) EHEC O157:H7-Infected Mice Improved microbiota composition and microbial community balance. frontiersin.org
Cecropin B Enteric Bacteria (in vitro) Demonstrated strong ability to penetrate the outer membrane of enterobacteria. nih.gov

Structure Activity Relationship Sar and Peptide Engineering

Design and Development of Cecropin (B1577577) B Derivatives and Analogs

Hybrid Peptides with Enhanced or Modified Activities

A promising strategy in peptide engineering involves the creation of hybrid molecules that combine the beneficial attributes of Cecropin B with those of other peptides. For instance, hybrid peptides incorporating the N-terminal residues of Cecropin B and the C-terminal of thanatin (B1575696) have been constructed. nih.gov One such hybrid, CB-TH g, was identified as having superior biological activity among ten variants. nih.gov This approach highlights the potential of combining different peptide domains to generate molecules with improved therapeutic profiles. nih.gov

Similarly, the highly α-helical 1–8 region of cecropin A, a close relative of Cecropin B, has been used to create hybrid peptides with enhanced antimicrobial activity and cell selectivity. nih.govsemanticscholar.org For example, the hybrid peptide CA-FO, which combines the N-terminal of cecropin A with a potent region of Fowlicidin-2, demonstrated excellent antibacterial activity and selectivity. semanticscholar.org Furthermore, the development of a novel peptide, HEA-9, based on cecropin and MAP-27, underscores the continued interest in this design strategy. researchgate.net

The fusion of cecropin A with melittin (B549807) has also yielded promising results. Tryptophan-substituted analogs of the cecropin A-melittin hybrid peptide BP100 have shown significantly higher antibacterial activity and improved cell selectivity compared to the parent peptide. researchgate.net These findings suggest that strategic amino acid substitutions in hybrid peptides can lead to substantial improvements in their therapeutic potential. researchgate.net

Short Chain Linear and Cyclic Peptide Designs

Researchers have successfully designed and synthesized short-chain α-helical linear and cyclic peptides derived from Cecropin B. bibliomed.orgjapsonline.com These designs aimed to retain the charge, hydrophobicity, and helicity of the parent molecule while reducing its size. bibliomed.orgjapsonline.com Biological evaluation of these synthetic peptides revealed that the short-chain cyclic peptides were more potent than their linear counterparts against certain cancer cell lines. japsonline.com This suggests that cyclization can be a valuable tool for optimizing the activity of Cecropin B-derived peptides.

A structure-based rational approach was employed to design these short peptides by systematically removing amino acids from the non-polar/polar faces of the amphipathic α-helical structure of Cecropin B. japsonline.com This method allowed for the retention of key physicochemical properties while creating smaller, potentially more effective molecules. japsonline.com

Rational Design Strategies for Optimized Potency and Selectivity

Rational design is a powerful tool for optimizing the therapeutic properties of Cecropin B. By understanding the relationship between its structure and function, scientists can make targeted modifications to enhance its potency and selectivity. For example, a novel 32-residue cecropin-like peptide, cecropin DH, was developed by deleting the hinge region (Alanine-Glycine-Proline) of Cecropin B. nih.gov This modification resulted in a peptide with effective antibacterial activity, particularly against Gram-negative bacteria, and very low cytotoxicity against mammalian cells. nih.gov

Another example of rational design is the engineering of arginine-rich cyclic 9-peptides based on an American oyster defensin (B1577277) analogue, with one analogue, A3, exhibiting superior activity. nih.gov These studies demonstrate that targeted modifications, such as deletions and specific amino acid substitutions, can lead to the development of Cecropin B analogs with improved therapeutic indices.

Computational and Biophysical Approaches for Structural Characterization

A deep understanding of the three-dimensional structure of Cecropin B and its analogs is crucial for rational drug design. Various computational and biophysical techniques are employed to elucidate their structural features and interactions with biological membranes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular dichroism (CD) spectroscopy is a widely used technique to assess the secondary structure of peptides in different environments. nih.govicdst.org In aqueous solutions, cecropins typically exhibit a random coil structure. mdpi.com However, upon interaction with membrane-mimicking environments, such as lipopolysaccharides (LPS) or bacterial cells, they undergo a conformational change to adopt a more ordered α-helical structure. nih.govmdpi.comunimi.it

CD spectra of cecropin-like peptides, such as papiliocin (B1577089) and cecropin A, show characteristic double negative maxima at approximately 205 nm and 220 nm in membrane-mimetic environments, confirming their α-helical conformation. nih.gov Similarly, the novel peptide cecropin DH displays a disordered conformation in aqueous buffer but transitions to an α-helical structure in the presence of LPS or E. coli cells. nih.gov The addition of increasing amounts of LPS to cecropin A and magainin 2 solutions leads to CD spectra with deeper minima, indicating a greater degree of α-helix formation. unimi.it These studies highlight the importance of the membrane environment in inducing the active conformation of Cecropin B and its analogs.

The table below summarizes the secondary structure of various Cecropin B-related peptides as determined by CD spectroscopy.

PeptideEnvironmentSecondary StructureReference
CecropinsAqueous SolutionRandom Coil mdpi.com
CecropinsMicrobial Membranesα-Helical mdpi.com
Papiliocin & Cecropin AMembrane-mimetic environmentsα-Helical nih.gov
Cecropin DHAqueous BufferDisordered nih.gov
Cecropin DHLPS or E. coli cellsα-Helical nih.gov
Cecropin A & Magainin 2LPS Solutionα-Helical unimi.it
CA-FO & CA-TP50% Trifluoroethanol (TFE)α-Helical semanticscholar.org
CeHS-1 GP & CeHS-1 GPK40% 2,2,2-trifluoroethanol (B45653) (TFE)α-Helical researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about peptides in solution. The three-dimensional structure of cecropin A, a close homolog of Cecropin B, has been determined in a membrane-mimicking environment using NMR. nih.govgmclore.org These studies revealed that cecropin A adopts a helix-hinge-helix structure, with two α-helical regions connected by a flexible hinge. nih.govnih.gov The N-terminal helix extends from residues 5 to 21, and the C-terminal helix spans residues 24 to 37. nih.gov

Saturation transfer difference (STD) NMR experiments have been used to identify the specific amino acid residues of cecropin-like peptides that interact with membranes. nih.gov For both papiliocin and cecropin A, STD NMR revealed that Trp² and Phe⁵ in the N-terminal helix are crucial for the interaction with bacterial cell membranes. nih.gov Furthermore, one-dimensional ³¹P NMR spectra have been used to study the interaction of cecropin DH with LPS, providing insights into the disruption of LPS aggregates. nih.gov The complexity of NMR spectra for branched peptides can be a challenge, but studies on such molecules are crucial for understanding their structure. mdpi.com

Fluorescence Spectroscopy for Membrane Interaction Studies

Fluorescence spectroscopy is a sensitive technique for probing the interactions between peptides and biological membranes. The intrinsic fluorescence of tryptophan residues is often utilized for this purpose. bohrium.comrsc.orgelsevierpure.com In a study of synthetic Cecropin B-like peptides, the fluorescence of a tryptophan residue was used to investigate the peptide-membrane interaction with the outer membrane of Pseudomonas aeruginosa. bohrium.comrsc.orgelsevierpure.com

Upon interaction with the bacterial membrane, the fluorescence spectrum of cecropin B1 showed an enhancement in peak intensity and a blue shift, indicating that the tryptophan residue penetrates the membrane. bohrium.comrsc.orgelsevierpure.com Quenching experiments with acrylamide (B121943) and the calculation of Stern-Volmer constants further suggested that the tryptophan residue resides near the membrane interface. bohrium.comrsc.org These findings support a mechanism where the cecropin peptide penetrates the bacterial membrane perpendicularly. bohrium.comrsc.org

Fluorescence-based displacement assays have also been employed to investigate the binding of cecropin DH to LPS. nih.gov These experiments showed that cecropin DH can effectively bind to the lipid A portion of LPS and disrupt LPS aggregates. nih.gov

Mechanisms of Bacterial Resistance to Cecropin B

Bacterial Defense Strategies Against Antimicrobial Peptides

To successfully survive and colonize a host, bacteria employ various strategies to interfere with the activity of antimicrobial peptides (AMPs). royalsocietypublishing.org These mechanisms are intimately linked with the virulence potential of bacterial pathogens. royalsocietypublishing.org The primary defense strategies include altering the bacterial surface to prevent peptide binding, producing enzymes to degrade the AMPs, and utilizing efflux pumps to expel the peptides from the cell. royalsocietypublishing.orgroyalsocietypublishing.org

Modifications of Bacterial Outer Membrane

The bacterial cell envelope is the first line of defense against AMPs. royalsocietypublishing.org Gram-negative bacteria, in particular, can modify their outer membrane to become less susceptible to cationic AMPs like Cecropin (B1577577) B. nih.gov These modifications can include broad ultrastructural changes to the outer surface of the bacterial cell. nih.gov For instance, some fish bacterial pathogens have demonstrated the ability to induce a reversible resistance to Cecropin B, which is correlated with observable changes in the outer membrane's shape and texture, as well as the loss of flagella. nih.gov These structural alterations can hinder the initial binding of Cecropin B to the bacterial surface. nih.gov

A key component of the Gram-negative outer membrane is the lipopolysaccharide (LPS) layer, which forms a protective barrier. nih.gov Alterations in the structure of LPS can significantly impact a bacterium's resistance to Cecropin B. The LPS molecule consists of lipid A, a core oligosaccharide (OS), and an O-antigen. The core OS often contains negatively charged phosphate (B84403) groups that attract cationic AMPs. nih.gov

Studies on Escherichia coli have shown that modifying the core OS affects the bacterium's susceptibility to Cecropin A, a closely related peptide. These modifications can include the truncation of sugar layers and the removal of phosphate groups from the heptose sugars in the core OS. nih.gov By removing these negative charges, the electrostatic attraction between the cationic Cecropin B and the bacterial surface is weakened, thus impeding its antimicrobial action. This adaptation to environmental conditions can induce changes in LPS biosynthesis, altering its chemical structure and reducing membrane permeability for antimicrobial peptides. nih.gov

E. coli StrainCore OS AlterationEffect on Cecropin A Permeabilization
BW25113 (Wild-Type)Intact core with two phosphate groupsStandard permeabilization kinetics
Mutant StrainsTruncation of sugar layers and/or removal of phosphate groupsDelayed permeabilization of the outer and cytoplasmic membranes

This table is based on findings related to Cecropin A, which provides a model for understanding potential resistance mechanisms to Cecropin B due to their structural and functional similarities. nih.gov

Proteolytic Degradation of Cecropin B (e.g., OmpT-mediated cleavage)

Some bacteria can produce proteases that specifically degrade and inactivate AMPs like Cecropin B. One such example is the outer membrane protease OmpT. nih.gov In the opportunistic pathogen Enterobacter cloacae, OmpT has been identified as a key factor in its resistance to Cecropin B. nih.gov This protease, located on the bacterial outer membrane, can cleave Cecropin B before it reaches its target, the cytoplasmic membrane. nih.gov The degradation of Cecropin B by OmpT effectively reduces the local concentration of the peptide, allowing the bacterial population to survive. nih.gov Studies have shown that deleting the ompT gene in E. cloacae leads to a significant increase in susceptibility to Cecropin B. nih.gov

Efflux Pump Mechanisms

Efflux pumps are transport proteins located in the bacterial cytoplasmic membrane that actively extrude a wide range of toxic substances, including antibiotics and AMPs. nih.govyoutube.com These pumps are a significant mechanism of multidrug resistance in bacteria. nih.gov By actively pumping Cecropin B out of the cell, bacteria can maintain a low intracellular concentration of the peptide, preventing it from reaching its lethal threshold. youtube.com The Resistance-Nodulation-Division (RND) family of efflux pumps is particularly prominent in Gram-negative bacteria and contributes significantly to resistance by expelling various antimicrobial compounds. nih.gov While direct evidence for specific efflux pumps targeting Cecropin B is a subject of ongoing research, the broad substrate specificity of many efflux pumps suggests they are a likely contributor to resistance. royalsocietypublishing.orgyoutube.com

Inoculum-Dependent Killing and Heteroresistance Phenomena

The effectiveness of Cecropin B can be dependent on the initial number of bacteria present, a phenomenon known as the inoculum effect. nih.gov At high bacterial densities, the collective action of resistance mechanisms, such as proteolytic degradation by OmpT, can lower the effective concentration of Cecropin B, allowing for the survival and regrowth of the population. nih.gov

Furthermore, bacterial populations can exhibit heteroresistance, where a subpopulation of cells shows higher resistance to an antimicrobial agent than the majority of the population. nih.gov In the case of E. cloacae and Cecropin B, single-cell analysis has revealed significant heterogeneity in cell survival. nih.gov This is not due to stable genetic mutations but rather to transient phenotypic variations within the population. nih.gov This heteroresistance allows a fraction of the bacterial population to survive the initial onslaught of Cecropin B, eventually leading to the regrowth of the entire population as the peptide is depleted. nih.gov

Genetic Determinants of Resistance

Bacterial resistance to Cecropin B is often controlled by specific genetic systems that regulate the expression of various defense mechanisms. In Enterobacter cloacae, several genetic factors have been identified as crucial for its resistance to Cecropin B. nih.gov

The PhoPQ two-component system is a well-characterized regulatory system that senses the presence of cationic AMPs and subsequently activates the expression of genes involved in outer membrane modification. nih.gov This system can, for example, lead to the addition of amino sugars to LPS, which reduces the net negative charge of the bacterial surface and thus repels cationic peptides like Cecropin B. Deletion of the phoPQ genes in E. cloacae results in increased susceptibility to Cecropin B. nih.gov

Another important genetic determinant is the Rcs-mediated membrane stress response . The Rcs phosphorelay system detects stress in the bacterial envelope and upregulates the production of protective molecules, such as those involved in capsule formation. nih.gov This response can help to shield the bacterium from the disruptive effects of Cecropin B. nih.gov

Genetic FactorFunction in Resistance to Cecropin B
PhoPQ two-component system Regulates outer membrane modifications (e.g., LPS alteration) to reduce peptide binding. nih.gov
Rcs phosphorelay system Manages membrane stress response, potentially through capsule production. nih.gov
ompT gene Encodes for the OmpT protease, which degrades Cecropin B. nih.gov

Role of Two-Component Regulatory Systems (e.g., PhoPQ)

Two-component regulatory systems (TCSs) are a primary mechanism by which bacteria sense and adapt to environmental changes. nih.gov A typical TCS consists of a sensor histidine kinase, often located in the cell membrane, and a cytoplasmic response regulator. nih.govmdpi.com The sensor kinase detects a specific environmental stimulus and, in response, autophosphorylates. This phosphate group is then transferred to the response regulator, which in turn modulates the expression of target genes to mount an adaptive response. mdpi.com

The PhoPQ two-component system is a well-characterized TCS crucial for virulence and resistance to cationic antimicrobial peptides in many Gram-negative bacteria, including Enterobacterales. nih.govnih.gov The system is composed of the sensor kinase PhoQ and the response regulator PhoP. nih.gov PhoQ is activated by various stimuli, including low magnesium concentrations and, significantly, the presence of cationic AMPs. nih.gov Upon activation, PhoQ phosphorylates PhoP, which then orchestrates a complex transcriptional response. This response often involves the modification of the lipopolysaccharide (LPS) layer of the outer membrane, which is a primary target of cationic AMPs like Cecropin B. nih.gov These modifications can reduce the net negative charge of the bacterial surface, thereby electrostatically repelling the positively charged AMPs and decreasing their ability to bind to and disrupt the membrane. nih.gov

In the context of Cecropin B, the PhoPQ system is a significant contributor to bacterial survival. Research on Enterobacter cloacae has demonstrated that the PhoPQ system is integral to its resistance against Cecropin B. nih.gov Deletion of the phoPQ gene complex in E. cloacae results in a notable increase in susceptibility to Cecropin B. nih.gov While the mutant strain might still exhibit some level of resistance, particularly at lower bacterial densities, its growth is significantly delayed and impaired compared to the wild-type strain when exposed to the peptide. nih.gov This indicates that PhoPQ provides a partial but critical defense mechanism, allowing bacteria to better withstand the initial assault of Cecropin B. nih.gov The system's role is often part of a broader, multi-faceted defense strategy, where it contributes to a phenomenon known as heteroresistance—where a subpopulation of bacteria can survive at antibiotic concentrations that inhibit the majority of the population. nih.gov

System Components Function in Cecropin B Resistance Effect of Deletion Bacterial Species Studied
PhoPQ PhoQ (Sensor Kinase), PhoP (Response Regulator)Senses antimicrobial peptides and upregulates genes that modify the cell envelope, reducing susceptibility. nih.govIncreased susceptibility to Cecropin B; delayed growth and partial lysis upon exposure. nih.govEnterobacter cloacae nih.gov

Membrane Stress Response Pathways (e.g., Rcs System)

Beyond dedicated AMP-sensing systems like PhoPQ, bacteria employ more general cell envelope stress response pathways to cope with damage to their membranes. The Regulator of Capsule Synthesis (Rcs) system is one such pathway, found across Enterobacterales. nih.gov The Rcs system is a complex phosphorelay that detects perturbations in the outer membrane and cell wall, activating a transcriptional response to mitigate the damage. nih.gov

The Rcs phosphorelay involves multiple proteins, with RcsB being the key transcriptional regulator. nih.gov When the system detects cell envelope stress, such as that induced by the membrane-disrupting action of Cecropin B, it activates RcsB. nih.gov Activated RcsB then upregulates the synthesis of various protective factors, most notably capsular polysaccharides. nih.gov This capsule can act as a physical barrier, trapping or impeding the diffusion of AMPs before they can reach their ultimate target, the cytoplasmic membrane.

Studies have confirmed that the Rcs system partially contributes to resistance against Cecropin B. In E. cloacae, a mutant strain lacking the rcsB gene showed increased sensitivity to Cecropin B in time-dependent killing experiments. nih.gov This finding establishes a direct link between this membrane stress response pathway and survival during AMP exposure. Like the PhoPQ system, the Rcs system's contribution is part of a collective defense. The resistance phenotype is most robust when multiple systems, including PhoPQ and the Rcs pathway, are functional, suggesting they work in concert to protect the cell from the multifaceted attack of Cecropin B. nih.gov The response mediated by the Rcs system is often transient and inducible, allowing bacteria to mount a defense specifically when their cell envelope integrity is compromised. nih.gov

System Key Component Function in Cecropin B Resistance Effect of Deletion Bacterial Species Studied
Rcs System RcsB (Transcriptional Regulator)Senses cell envelope stress and upregulates protective factors, such as capsule synthesis. nih.govIncreased susceptibility to Cecropin B. nih.govEnterobacter cloacae nih.gov

Recombinant Production and Bioengineering of Cecropin B

Expression Systems and Strategies

The choice of an expression system is critical for the successful recombinant production of Cecropin (B1577577) B, a cationic antimicrobial peptide that can be toxic to the host organism. nih.govnih.gov Strategies to mitigate this toxicity and to prevent proteolytic degradation are central to achieving high yields of the active peptide. nih.govacs.org

Bacterial Expression Systems (e.g., Escherichia coli)

Escherichia coli (E. coli) is a widely utilized host for recombinant protein production due to its rapid growth, well-understood genetics, and the availability of numerous expression vectors and strains. nih.govyoutube.com However, expressing antimicrobial peptides like Cecropin B in E. coli presents challenges, primarily due to the peptide's inherent toxicity to the bacterial host. nih.govnih.gov

To counteract the toxicity of Cecropin B and facilitate its purification, a common and effective strategy is to express it as a fusion protein. nih.govnih.gov This involves genetically linking the Cecropin B gene to a larger, more stable protein partner.

Several fusion partners have been successfully employed for Cecropin B production:

Maltose-Binding Protein (MBP): The MBP tag is known to enhance the solubility of its fusion partner. nih.govscielo.br A study involving a Cecropin B-like peptide from Anticarsia gemmatalis utilized an MBP solubility tag along with a His-tag for purification. nih.govscielo.br This approach aids in the correct folding and solubilization of the recombinant peptide. nih.govscielo.br

6xHis-SUMO Tag: The Small Ubiquitin-like Modifier (SUMO) tag has been shown to be effective in expressing Cecropin B in E. coli. nih.gov The fusion of Cecropin B to a 6xHis-SUMO tag reduced the net positive charge of the peptide, thereby mitigating its toxicity to the host cells. nih.gov The 6xHis tag facilitates purification via nickel affinity chromatography. nih.gov The SUMO tag can then be specifically cleaved by SUMOase to release the active Cecropin B. nih.gov The inclusion of a three-glycine linker between the SUMO tag and Cecropin B was found to improve the efficiency of this cleavage. nih.gov

Green Fluorescent Protein (GFP): A Cecropin B mutant was successfully expressed as a fusion with green fluorescent protein (GFP). nih.gov This strategy not only allowed for high expression levels but also provided a simple method for monitoring protein expression. nih.gov

Intein-based Systems: Intein-mediated self-cleavage systems offer a method for producing recombinant peptides without the need for external proteases. nih.gov This system has been optimized for the production of other cecropin-like peptides and presents a potential strategy for Cecropin B production, reducing downstream processing costs. nih.gov

Calmodulin: Calmodulin has been used as a fusion partner to successfully express Cecropin P1, another antimicrobial peptide, in E. coli. acs.org It is thought that calmodulin protects the amphiphilic AMP by enveloping it, thus preventing degradation and reducing host toxicity. acs.org

The table below summarizes various fusion tags used in the recombinant production of Cecropin B and related peptides in E. coli.

Fusion TagPurposeOrganismReference
MBP-Hisx6 Enhanced solubility, purificationAnticarsia gemmatalis (cecropin B-like) nih.govscielo.br
6xHis-SUMO Reduced toxicity, purification, efficient cleavageEscherichia coli nih.gov
GFP High expression, monitoringEscherichia coli nih.gov
Intein Self-cleavage, simplified purificationEscherichia coli (cecropin-like) nih.gov
Calmodulin Protection from degradation, reduced toxicityEscherichia coli (cecropin P1) acs.org

A common outcome of overexpressing recombinant proteins in E. coli is the formation of insoluble aggregates known as inclusion bodies. nih.govtuwien.at While initially viewed as a problem, inclusion bodies can be advantageous as they consist of highly concentrated, relatively pure protein and protect the host from toxic products. tuwien.atyoutube.com The challenge lies in solubilizing these aggregates and refolding the protein into its biologically active conformation. nih.govnih.gov

The process typically involves:

Isolation and Solubilization: Inclusion bodies are first isolated from the host cells. nih.gov They are then solubilized using high concentrations of denaturing agents like urea (B33335) or guanidinium (B1211019) chloride (Gn-HCl). nih.gov Mild solubilization methods, using lower concentrations of denaturants at an alkaline pH, have been shown to improve the recovery of bioactive protein by preserving native-like secondary structures within the inclusion bodies. nih.gov

Refolding: The denatured protein is then refolded into its active state. This is often achieved through methods like dilution or chromatography. youtube.com Refolding is a critical step, and its efficiency can be enhanced by the addition of low molecular weight additives to the refolding buffer. nih.gov These additives can act as aggregation suppressors or folding enhancers. nih.gov

Proteolytic degradation of the expressed peptide by host proteases is another significant hurdle. nih.govacs.org Several strategies can be employed to minimize this issue:

Fusion Partners: Fusion tags like calmodulin can protect the peptide from degradation. acs.org

Protease-Deficient Strains: Using E. coli strains deficient in certain proteases, such as BL21(DE3), can enhance the yield of intact recombinant protein. youtube.com

D-amino acid substitution: A synthetic version of Cecropin B composed entirely of D-amino acids (the D-enantiomer) has been shown to be resistant to degradation by proteases like papain, trypsin, and pepsin A, while retaining its potent fungicidal properties. nih.gov

Yeast Expression Systems (e.g., Pichia pastoris)

The methylotrophic yeast Pichia pastoris is another popular and robust expression system for producing recombinant proteins, including antimicrobial peptides. nih.govnih.gov It offers several advantages over bacterial systems, such as the ability to perform post-translational modifications and secrete the recombinant protein into the culture medium, which simplifies purification. nih.govfrontiersin.org

Successful high-level expression and secretion of Cecropin B in P. pastoris often requires optimization of various culture parameters.

A study demonstrated the successful secretion of active Cecropin B using the pPICZαA vector, which utilizes the yeast α-mating factor signal sequence for secretion. nih.govnih.gov The signal peptide was efficiently cleaved by the native KEX2 protease, resulting in the secretion of mature, active Cecropin B. nih.gov

Key optimization parameters include:

Methanol (B129727) Concentration: The expression of Cecropin B in this system is typically induced by methanol. An optimal concentration of 1.0% methanol was found to be effective. nih.gov

pH: The pH of the culture medium can significantly impact protein expression and stability. A pH of 5.0 was identified as optimal for Cecropin B production. nih.gov

Temperature: Lowering the incubation temperature can reduce the activity of extracellular proteases, thereby enhancing the yield of the recombinant protein. nih.gov

Induction Time: A methanol induction time of 60 hours was found to be most suitable for maximizing the yield of secreted Cecropin B. nih.gov

Through such optimization, a yield of approximately 50 mg of Cecropin B per liter of culture medium was achieved. nih.gov Further strategies to enhance secretion include optimizing the Kex2 cleavage site and increasing the genomic copy number of the Kex2 protease gene. plos.org

The table below highlights key findings from the expression of Cecropin B in Pichia pastoris.

VectorHost StrainInductionYieldReference
pPICZαA-CBP. pastoris SMD11681.0% methanol, pH 5.0, 28°C, 60h50 mg/L nih.gov
pPink-LCP. pastoris Pink strain 2Not specifiedLower than bacterial systems bbrc.in
Eukaryotic expression vectorP. pastoris GS115Not specified2.2 g/L (as GST-CB fusion) researchgate.net

Gene Synthesis and Cloning Methodologies

The production of recombinant Cecropin B begins with the design and synthesis of the corresponding gene, followed by its insertion into a suitable expression vector.

Modern molecular biology techniques allow for the artificial synthesis of genes, providing the flexibility to optimize codon usage for the chosen expression host and to introduce specific modifications. Polymerase Chain Reaction (PCR)-based methods are fundamental to this process. youtube.com Techniques like PCR assembly, also known as sewing PCR, enable the construction of a full-length gene from a series of overlapping synthetic oligonucleotides. youtube.com This involves multiple rounds of PCR to first generate larger DNA fragments and then stitch them together. youtube.com Another method, polymerase chain assembly (PCA), uses a polymerase to fill in gaps between annealed oligonucleotides in a one-pot reaction. youtube.com These synthesis techniques are crucial for creating the initial DNA template for Cecropin B production. For instance, the full-length gene for Cecropin B was synthesized to be fused with the human lysozyme (B549824) gene for expression studies. nih.gov

The design of the expression vector is a key determinant of successful recombinant protein production. Vectors are typically plasmids that contain the necessary genetic elements for gene expression in the host organism.

Vector Components:

Promoters: These sequences drive the transcription of the cecropin gene. Inducible promoters, such as the IPTG-inducible T7 promoter in pET vectors, are commonly used to control the timing of gene expression and mitigate the peptide's toxicity to the host. scielo.brnih.govresearchgate.net Constitutive promoters, like the CaMV35S promoter for plant expression, have also been used. asm.org

Fusion Tags: To prevent the degradation of the small Cecropin B peptide by host proteases and to facilitate purification, it is often expressed as a fusion protein. Common fusion partners include:

Maltose-Binding Protein (MBP): This large protein enhances solubility. scielo.brnih.govresearchgate.net

Small Ubiquitin-like Modifier (SUMO): SUMO tags can increase solubility and can be specifically cleaved by SUMO protease to release the native peptide. nih.govresearchgate.net

His-tag (6xHis): A short peptide sequence that binds to nickel or cobalt ions, widely used for affinity purification. scielo.brnih.govresearchgate.netnih.gov

Intein: This fusion partner allows for self-cleavage under specific conditions, simplifying purification. nih.govnih.gov

Cleavage Sites: To obtain the native Cecropin B peptide, a specific protease cleavage site (e.g., for TEV protease or Factor Xa) is often engineered between the fusion tag and the cecropin sequence. nih.govscielo.brnih.govresearchgate.net

Transformation: Once the expression vector is constructed, it is introduced into the host cells through a process called transformation. For bacteria like E. coli and B. subtilis, common methods include heat shock of chemically competent cells or electroporation, which uses an electrical pulse to create temporary pores in the cell membrane. google.com The transformed cells are then selected, typically based on antibiotic resistance conferred by a marker gene on the plasmid. google.com

The table below summarizes various vector designs used for expressing cecropin-related peptides.

Vector SystemFusion Partner(s)Host OrganismKey Features
pETM30-MBPHisx6-MBPE. coli BL21(DE3)Two-step affinity purification; TEV protease cleavage site. scielo.brnih.govresearchgate.net
pKSEC16xHis-SUMOE. coliDesigned for expression in E. coli and chloroplasts; SUMO tag for solubility and specific cleavage. nih.govresearchgate.net
pMK4His-tagB. subtilis 168Secretory expression of a pBD-2/cecropin P1 fusion. nih.gov
pET32aThioredoxin-His-tagE. coli BL21(DE3)pLysSExpression of a Cecropin B-human lysozyme fusion protein. nih.gov
pTWIN1Intein-Chitin Binding Domain (CBD)E. coliIntein-mediated self-cleavage for purification. nih.gov

Purification and Characterization of Recombinant Cecropin B

Following expression, the recombinant Cecropin B must be purified from the host cell components and correctly characterized to ensure its identity and purity.

Chromatography is the cornerstone of protein purification. For Cecropin B, a combination of techniques is often employed.

Affinity Chromatography: This is frequently the first and most powerful purification step. If the recombinant cecropin is expressed with a His-tag, Nickel-NTA (Nickel-nitrilotriacetic acid) affinity chromatography is used. nih.govscielo.brnih.govresearchgate.net The His-tagged fusion protein binds to the nickel-coated resin while most host proteins are washed away. Elution is typically achieved using a high concentration of imidazole. scielo.brnih.govscielo.br For fusions with a chitin-binding domain (CBD), a chitin (B13524) column is used. nih.gov

Ion Exchange Chromatography (IEC): This technique separates proteins based on their net charge. Since Cecropin B is a cationic peptide (positively charged), cation exchange chromatography is an effective purification step.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Often used as a final polishing step, RP-HPLC separates molecules based on their hydrophobicity. nih.gov It is highly effective for purifying peptides and can yield very high purity products. nih.govresearchgate.net The use of trifluoroacetic acid (TFA) in the mobile phase is common, which results in the purified peptide being in the form of a trifluoroacetate (B77799) salt. nih.gov

The purification of a cecropin B-like peptide from Anticarsia gemmatalis involved two consecutive Ni2+-affinity chromatography steps, followed by cleavage of the fusion tag. scielo.brnih.govresearchgate.net

Once purified, the identity and integrity of the recombinant Cecropin B must be confirmed.

Mass Spectrometry (MS): This is a critical tool for confirming the molecular weight of the purified peptide. Techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) or ESI-MS (Electrospray Ionization Mass Spectrometry) provide a precise mass measurement. researchgate.netcntropmed.com For example, a recombinant cecropin B-like peptide was analyzed by high-resolution mass spectrometry (HRMS), which confirmed its molecular mass to be approximately 4.6 kDa. scielo.brnih.govresearchgate.netscielo.br Another study determined the molecular weight of a recombinant cecropin-like peptide to be 2823.664 Da by MALDI-TOF MS, which was very close to its theoretical mass. nih.gov

The table below provides examples of mass spectrometry data for different recombinant cecropins.

Recombinant PeptideAnalytical MethodDetermined Molecular Weight (Da)Reference
Cecropin ADMALDI-TOF/MS4068.15 cntropmed.com
AgCecropB (cecropin B-like)HRMS~4600 (4.6 kDa) scielo.brnih.govresearchgate.net
KR12AGPWR6 (cecropin-like)MALDI-TOF MS2823.664 nih.gov

Comparative Analysis with Other Antimicrobial Peptides

Comparison of Antimicrobial Efficacy and Spectrum

The effectiveness of an antimicrobial peptide is determined by its ability to inhibit or kill a broad range of pathogenic microorganisms at low concentrations.

Against Other Cecropin (B1577577) Isoforms (e.g., Cecropin A, C, D, P1)

The cecropin family of peptides, first isolated from the giant silk moth Hyalophora cecropia, includes several isoforms with similar structures but varying antimicrobial activities. researchgate.netcapes.gov.br Generally, cecropins are more effective against Gram-negative bacteria than Gram-positive bacteria. researchgate.netcapes.gov.brnih.gov

Cecropin B is often considered to have the highest antibacterial activity within the family. bohrium.com Studies have shown that Cecropin B and Cecropin P1 share similar Minimum Inhibitory Concentration (MIC) values against a panel of human pathogens. researchgate.net In contrast, Shiva-1, an analogue of Cecropin B, was found to be less active. researchgate.net

Research comparing Cecropin A and B has shown that while both are potent, their efficacy can be strain-dependent. For instance, against several multi-drug resistant Gram-negative bacteria, the antimicrobial activities of papiliocin (B1577089) (a cecropin-like peptide) were slightly higher than those of Cecropin A. nih.gov However, both papiliocin and Cecropin A were more potent than melittin (B549807) against these Gram-negative strains. nih.gov

In a study on Musca domestica (housefly) cecropins, several isoforms, including Cec02, Cec1, Cec2, Cec5, and Cec7, exhibited similar antibacterial spectrums and effects, with MICs ranging from 8 to 32 μM. nih.gov Notably, Cec4 from the same species displayed broad-spectrum activity, with a potent MIC of 0.5 to 2 μM against several strains, including Acinetobacter baumannii. nih.gov

Custom-designed analogs of Cecropin B, such as CB-1 and CB-2, which have additional cationic residues, were found to be less effective in killing bacteria compared to the natural Cecropin B. bohrium.comnih.gov This suggests that the hydrophobic C-terminal segment of Cecropin B plays a crucial role in its antibacterial potency. bohrium.com

Table 1: Comparative Antimicrobial Activity of Cecropin Isoforms

Peptide Target Organism(s) Key Findings
Cecropin B Gram-negative and Gram-positive bacteria Generally considered the most active in the family. bohrium.com
Cecropin A Gram-negative and Gram-positive bacteria Potency is comparable to Cecropin B but can be strain-dependent. nih.govscirp.org
Cecropin P1 Human pathogens Similar MIC values to Cecropin B. researchgate.net
Cecropin D Various bacteria Part of the primary cecropin classes (A, B, and D). nih.gov
Cec4 (M. domestica) Acinetobacter baumannii and other bacteria Broad-spectrum activity with high potency (MIC 0.5-2 μM). nih.gov
CB-1 and CB-2 (analogs) Various bacteria Less potent than natural Cecropin B. bohrium.comnih.gov

Against Peptides from Other Families (e.g., Magainins, Defensins, Melittin, Indolicidin)

When compared to AMPs from other families, Cecropin B exhibits distinct advantages and disadvantages in its antimicrobial spectrum.

Magainins: Originally isolated from the African clawed frog Xenopus laevis, magainins are α-helical peptides similar to cecropins. mdpi.com Both cecropins and magainins are known to act by disrupting the cell membrane. frontiersin.org A hybrid peptide combining parts of Cecropin A and melittin was found to be a 10-fold better antimalarial agent than magainin 2. nih.gov

Defensins: This is a large family of cysteine-rich cationic peptides found in both vertebrates and invertebrates. mdpi.commdpi.com Unlike the linear, α-helical structure of cecropins, defensins have a characteristic β-sheet structure stabilized by disulfide bonds. mdpi.com Generally, defensins have a broad spectrum of activity against bacteria, fungi, and some viruses. mdpi.com

Melittin: The principal component of bee venom, melittin is a potent, broad-spectrum antimicrobial peptide. nih.gov However, its therapeutic use is limited by its high hemolytic activity (toxicity to red blood cells). nih.govnih.gov In contrast, Cecropin B and its analogs show very little to no hemolytic activity at effective antimicrobial concentrations. nih.gov While melittin is more potent than Cecropin A against Gram-positive bacteria, Cecropin A is more effective against multi-drug resistant Gram-negative bacteria. nih.gov Hybrid peptides of cecropin and melittin have been synthesized to combine the high activity of melittin with the low toxicity of cecropins. nih.gov

Indolicidin (B8082527): This is a tryptophan-rich peptide isolated from bovine neutrophils. It has a unique, extended structure and a broad spectrum of activity. Some studies have suggested that the mechanism of action for indolicidin involves interaction with LPS, similar to what has been observed for cecropins. nih.gov

Table 2: Antimicrobial Spectrum Comparison of AMP Families

Peptide Family Primary Structure Primary Target(s) Key Distinctions from Cecropin B
Cecropins α-helical, linear Gram-negative bacteria Low hemolytic activity. nih.gov
Magainins α-helical, linear Bacteria, protozoa Similar mechanism of membrane disruption. mdpi.comfrontiersin.org
Defensins β-sheet, cysteine-rich Bacteria, fungi, viruses Different secondary structure. mdpi.com
Melittin α-helical, linear Broad-spectrum High hemolytic activity. nih.govnih.gov
Indolicidin Tryptophan-rich, extended Broad-spectrum Unique structure, also interacts with LPS. nih.gov

Comparative Anticancer Potency and Selectivity

Several studies have demonstrated the anticancer properties of cecropins, including Cecropin B. nih.govsid.ir These peptides often exhibit selective cytotoxicity against cancer cells while sparing normal, healthy cells. nih.gov

When comparing Cecropin A and Cecropin B, their cytotoxic effects on tumor cell lines can be similar. For the MDA-MB-231 breast cancer cell line, both peptides showed comparable cytostasis of around 33% at a concentration of 120 µM. scirp.org However, the sensitivity to these peptides was found to be more dependent on the cancer cell line type than on the specific cecropin used. scirp.org For instance, the M14K melanoma cell line was less sensitive, with cytostasis of 26.3% for Cecropin A and 22.56% for Cecropin B at the same concentration. scirp.org

In bladder cancer cells, both Cecropin A and B inhibited cell viability and proliferation in a dose-dependent manner, with Cecropin B showing a lower average IC₅₀ value for inhibiting viability (139.91 μg/ml) compared to Cecropin A (220.05 μg/ml). nih.gov This suggests Cecropin B may be more potent in this context. Both peptides demonstrated selective cytotoxicity against bladder cancer cells compared to benign fibroblasts. nih.gov

Interestingly, custom-designed analogs of Cecropin B (CB-1 and CB-2) with increased cationic charges were found to be two- to three-fold more potent in killing leukemia cancer cells than the natural Cecropin B, even though they were less effective against bacteria. bohrium.comnih.gov This highlights the potential to modify cecropin structures to enhance their anticancer properties.

Comparative Immunomodulatory Activities

Antimicrobial peptides are increasingly recognized for their immunomodulatory functions, which can be as important as their direct microbicidal activity. mdpi.comnih.gov These activities include the ability to modulate the production of cytokines and influence inflammatory responses.

A novel peptide derived from Cecropin B, named cecropin DH, was shown to have higher anti-inflammatory properties than its parent peptide. nih.gov In a study using RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), cecropin DH was more effective at inhibiting the production of nitric oxide (NO) and the pro-inflammatory cytokine TNF-α compared to Cecropin B. nih.gov Both peptides strongly inhibited the release of IL-6. nih.gov

Cecropin A has also been shown to have multifaceted immunomodulatory activity in chicken hepatic cells, suggesting it could help maintain inflammatory homeostasis. nih.gov It has been observed to influence the levels of various cytokines, including IL-6, IL-8, IFN-γ, TGF-ß1, and IL-10. nih.gov

In contrast, anisaxin-2S, a cecropin-like peptide from a nematode, displays potent immunomodulatory effects, initially pro-inflammatory and later shifting to an anti-inflammatory response. frontiersin.org This peptide was shown to modulate red blood cells and platelets, a novel finding for an AMP. frontiersin.org

Structural and Mechanistic Commonalities and Distinctions

Most cecropin-like peptides, including Cecropin B, share a characteristic helix-hinge-helix structure in membrane-mimicking environments. nih.gov This structure typically consists of an amphipathic N-terminal helix and a more hydrophobic C-terminal helix, separated by a flexible hinge region. nih.govnih.gov This structural motif is crucial for their antimicrobial and anti-inflammatory activities. nih.gov

The mechanism of action for cecropins generally involves interaction with and disruption of the bacterial cell membrane. researchgate.net For Gram-negative bacteria, this often begins with an interaction with the lipopolysaccharide (LPS) on the outer membrane. nih.gov The "carpet-like" model is often proposed, where the peptides accumulate on the membrane surface until a threshold concentration is reached, leading to membrane permeabilization and cell death. nih.gov

Natural Cecropin B has one amphipathic and one hydrophobic α-helix. nih.gov In contrast, custom-designed analogs like Cecropin B1 (with two amphipathic helices) and Cecropin B3 (with two hydrophobic helices) exhibit different pathways of bilayer disruption. nih.gov Cecropin B and B1 cause a continuous process of vesicle coalescence and breakdown, while B3 induces rapid formation of non-lamellar structures that quickly disintegrate. nih.gov

Compared to other AMP families, the α-helical structure of cecropins is similar to that of magainins and melittin. mdpi.com However, the presence of a hinge region is a distinguishing feature of cecropins. Defensins, with their β-sheet structure, represent a significant structural and likely mechanistic divergence.

The interaction with the cell membrane is a common theme, but the specifics can vary. For example, the N-terminal helix of papiliocin has a higher positive charge than that of Cecropin A, which may account for its higher activity against Gram-positive bacteria. nih.gov The Trp2 and Phe5 residues in the N-terminal helix of both papiliocin and Cecropin A have been identified as crucial for their interaction with bacterial cell membranes. nih.gov

Future Directions in Cecropin B Research

Elucidation of Novel Action Mechanisms

While the primary mechanism of cecropins is understood to involve the permeabilization of bacterial membranes, ongoing research seeks to uncover more nuanced and novel modes of action. The classic model involves the peptide's positively charged, amphipathic helices binding to and disrupting the negatively charged membranes of microbes. However, recent studies suggest a more complex interplay.

Research into the antifungal properties of Cecropin (B1577577) B against Candida albicans has revealed that its activity is not limited to mere membrane disruption. Studies have shown that Cecropin B can simultaneously damage the fungal cell wall and cell membrane, induce mitochondrial dysfunction, and increase levels of reactive oxygen species (ROS) within the cell. nih.gov The peptide can cause hyperpolarization of the mitochondrial membrane, leading to mitochondrial damage. nih.gov This multi-target action suggests that Cecropin B's efficacy may stem from a coordinated attack on several vital cellular components.

Furthermore, investigations into its effect on Gram-negative bacteria highlight a specific and potent interaction with lipopolysaccharide (LPS), a major component of the outer membrane. nih.gov Cecropin B and its analogues have been shown to bind to LPS and dissociate large LPS aggregates into smaller, less stable micelles. nih.govresearchgate.net This disruption of the outer membrane's protective LPS layer is a critical step that facilitates the peptide's access to the inner membrane and subsequent cell killing. nih.govnih.gov Future studies will likely focus on using advanced imaging and biophysical techniques to further detail these interactions and explore potential intracellular targets that may be affected after the membrane is breached. researchgate.net

Development of Enhanced Peptide Constructs for Specific Applications

To improve upon the natural properties of Cecropin B, researchers are actively developing enhanced peptide constructs. These modifications aim to increase potency, broaden the spectrum of activity, and enhance stability. Strategies include creating hybrid molecules and designing novel analogues.

One approach involves deleting specific regions of the peptide. For instance, a novel 32-residue peptide named cecropin DH was created by removing the "hinge" region (Alanine-Glycine-Proline) from Cecropin B. nih.gov This modification resulted in a peptide with effective antibacterial activity, particularly against Gram-negative bacteria, and a potent ability to inhibit pro-inflammatory cytokines like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). nih.gov Another strategy is the creation of hybrid peptides, such as combining Cecropin B with melittin (B549807), which has shown activity against S. aureus, a bacterium typically less susceptible to cecropins. nih.gov Fusing cecropins with other antimicrobial agents like lysozyme (B549824) or other AMPs such as abaecin (B1167496) and magainin II has also been explored to create synergistic effects. nih.gov

The table below summarizes some of the developed Cecropin B constructs and their specific enhancements.

Peptide Construct Modification Enhanced Property/Application Reference(s)
Cecropin DH Deletion of the Alanine-Glycine-Proline hinge region from Cecropin B.Potent antibacterial and anti-inflammatory activities. nih.gov
Cecropin-Melittin Hybrids Fusion of cecropin with melittin.Increased activity against Gram-positive bacteria like S. aureus. nih.gov
Cecropin A/Cecropin B Hybrids Combination of sequences from Cecropin A and Cecropin B.Strong antimicrobial and anticancer activities. nih.gov
All-D-Cecropin B Synthesis of the peptide using all D-amino acids instead of L-amino acids.Resistance to protease degradation while maintaining antibacterial activity. researchgate.net
Cecropin B-1 / B-2 Amino acid substitutions and insertions in the native Cecropin B sequence.Used to investigate structure-activity relationships for anti-liposome, antibacterial, and anticancer activities. umn.edu

These engineering efforts demonstrate the potential to tailor Cecropin B for specific therapeutic needs, from direct antimicrobial action to modulating the host immune response.

Advanced Recombinant Production Strategies for Scalability

For Cecropin B to be a viable therapeutic agent, cost-effective and scalable production methods are essential. Chemical synthesis is often expensive for peptides of this size, making recombinant production in microbial systems like Escherichia coli an attractive alternative. researchgate.net However, the cationic and antimicrobial nature of Cecropin B can be toxic to the host cells and makes it prone to degradation by host proteases. nih.gov

To overcome these challenges, advanced strategies focus on producing Cecropin B as a harmless fusion protein. In this approach, the cecropin gene is linked to the gene of a larger, more stable protein or tag. nih.gov This fusion masks the toxicity and protects the peptide from degradation. nih.govnih.gov Various fusion tags have been successfully employed:

SUMO (Small Ubiquitin-like Modifier): The SUMO tag has been shown to enhance the solubility and stability of Cecropin B during expression. nih.gov Shielding the positive charge of Cecropin B with the SUMO tag increases its stability and protects it from enzymatic degradation. nih.gov A linker sequence, such as three glycine (B1666218) residues, placed between the SUMO tag and Cecropin B can facilitate more efficient cleavage by the specific SUMOase enzyme to release the active peptide. nih.gov

Intein-based Systems: Self-cleaving intein tags allow for the release of the target peptide without the need for an external protease. nih.govnih.gov The fusion protein is expressed, and cleavage is induced by changing conditions like pH or temperature, which simplifies the purification process. nih.gov Researchers have optimized this system by inserting short oligopeptide sequences next to the cleavage site to improve the efficiency of the reaction, achieving yields as high as 58.7 mg/L. nih.gov

MBP (Maltose-Binding Protein): The MBP tag is a widely used fusion partner that significantly enhances the solubility of the recombinant peptide. nih.gov

The table below outlines various recombinant production strategies for cecropin-like peptides.

Expression System/Tag Host Organism Key Features Reference(s)
SUMO Fusion E. coliMasks peptide toxicity, enhances solubility and stability, allows for specific cleavage to release the active peptide. nih.gov
Intein Self-Cleavage E. coliAllows for release of the peptide without auxiliary enzymes, simplifying purification. Cleavage is triggered by pH/temperature shifts. nih.govnih.gov
MBP (Maltose-Binding Protein) Fusion E. coli BL21 (DE3)Enhances solubility of the fusion protein. Used in conjunction with a His-tag for purification. nih.gov
Plant-based Expression Transgenic Tomato PlantsConstitutive expression of a secretable form of Cecropin B, providing disease resistance to the plant. nih.gov

Future work will focus on optimizing fermentation conditions using fed-batch strategies and refining downstream processing to further reduce costs and increase the yield of pure, active Cecropin B. nih.gov

Integration of Cecropin B in Combination Therapies

Combining Cecropin B with other antimicrobial agents is a promising strategy to enhance therapeutic efficacy, broaden the spectrum of activity, and potentially reduce the doses of individual drugs. This approach can create synergistic effects where the combined activity is greater than the sum of the individual effects.

Research has shown that the potency of Cecropin B can be synergistically increased when used with other molecules. nih.gov For example, when combined with another insect antimicrobial peptide, abaecin, the two peptides show a powerful synergistic bacteriolytic effect against Bacillus subtilis. nih.gov The proposed mechanism is that the pores created in the bacterial membrane by Cecropin B allow abaecin to enter the cytoplasm more easily and inhibit its intracellular target, DnaK. nih.gov Similarly, combining Cecropin B with conventional antibiotics like tetracycline (B611298) has been shown to enhance the killing effect on bacteria at sublethal doses of each agent. nih.gov

The table below details examples of combination therapies involving cecropins.

Combination Agent Target Organism/Model Observed Effect Reference(s)
Abaecin Bacillus subtilisSynergistic bacteriolytic effect. nih.gov
Tetracycline BacteriaEnhanced killing effect at sublethal doses. nih.gov
Lysozyme BacteriaSynergistically boosted therapeutic potency. nih.gov
Magainin II BacteriaSynergistically boosted therapeutic potency. nih.gov
β-lactam antibiotics (cefotaxime, ceftazidime) Multidrug-resistant Acinetobacter baumanniiA Cecropin A-endolysin fusion protein showed synergistic effects with these antibiotics. frontiersin.org
Chitosan (B1678972) Nanoparticles Multidrug-resistant Klebsiella pneumoniaeEncapsulation of Cecropin B in chitosan nanoparticles enhanced its antibacterial activity and downregulated resistance genes in the bacteria. nih.gov

The integration of Cecropin B into nanoparticle delivery systems, such as encapsulation in chitosan, represents another innovative combinatorial approach. nih.gov This strategy can protect the peptide, improve its targeting, and enhance its efficacy against multidrug-resistant pathogens. nih.gov Future research will continue to explore novel combinations and the underlying mechanisms of their synergy.

Investigation into Resistance Mitigation Strategies

A significant advantage of antimicrobial peptides like Cecropin B is that bacteria are thought to develop resistance to them less frequently than to conventional antibiotics. nih.gov However, resistance is not impossible, and understanding the mechanisms by which it can occur is vital for the long-term therapeutic success of Cecropin B.

Studies on Enterobacter cloacae have revealed that bacteria can deploy multiple resistance strategies simultaneously. These include modifying the outer membrane (the primary target of Cecropin B), producing proteases that degrade the peptide, and activating a membrane stress response. nih.gov The involvement of multiple factors means the bacterium is not reliant on a single mechanism, making resistance more robust. nih.gov Interestingly, this resistance can be unstable; upon repeated exposure to the peptide, bacterial populations can sometimes revert to a sensitive state. nih.gov

Another identified resistance mechanism involves specific proteases, such as OmpT, which can cleave and inactivate Cecropin B. nih.gov The expression of the E. cloacae OmpT protease in an otherwise susceptible E. coli strain was sufficient to confer resistance, demonstrating the critical role of peptide degradation. nih.gov

Strategies to mitigate resistance include:

Developing Peptide Analogues: Creating constructs like all-D-cecropin B, which uses D-amino acids instead of the natural L-amino acids, can make the peptide resistant to degradation by bacterial proteases while maintaining its antibacterial function. researchgate.net

Combination Therapy: Using Cecropin B in combination with other antibiotics or AMPs can create a multi-pronged attack that is harder for bacteria to overcome. nih.govfrontiersin.org If a bacterium develops resistance to one mechanism of action, it may still be susceptible to the other.

Encapsulation: Encapsulating Cecropin B in nanoparticles can protect it from proteases and alter its interaction with bacteria. nih.gov Treatment with encapsulated Cecropin B has been shown to downregulate the expression of efflux pump and porin genes in K. pneumoniae, which are associated with resistance. nih.gov

Future research will focus on further characterizing these resistance mechanisms across a wider range of pathogens and rationally designing peptide analogues and therapeutic strategies that can bypass or overcome them. nih.gov

Q & A

How is Cecropin B (trifluoroacetate salt) synthesized and purified for research use?

Basic Question
Cecropin B (trifluoroacetate salt) is synthesized via solid-phase peptide synthesis (SPPS), followed by counterion exchange to replace residual acetate or chloride ions with trifluoroacetate during purification. Reverse-phase high-performance liquid chromatography (RP-HPLC) is critical for isolating the peptide, with trifluoroacetic acid (TFA) as a mobile-phase additive to enhance separation efficiency. Post-synthesis, lyophilization is used to stabilize the product, ensuring ≥95% purity as verified by analytical HPLC and mass spectrometry .

What are the recommended storage conditions to maintain the stability of Cecropin B (trifluoroacetate salt)?

Basic Question
Stored as a lyophilized powder at -20°C in airtight, light-protected containers, Cecropin B (trifluoroacetate salt) remains stable for >2 years. Reconstituted solutions should be prepared in sterile, deionized water (pH 5–7) and stored at 4°C for short-term use (≤1 week) or aliquoted and frozen at -80°C to prevent repeated freeze-thaw cycles. Moisture content ≤8% (gravimetric analysis) and endotoxin levels ≤50 EU/mg (Limulus Amebocyte Lysate assay) are critical quality benchmarks .

How can researchers accurately quantify the peptide content in Cecropin B (trifluoroacetate salt) formulations?

Basic Question
Quantification requires amino acid composition analysis (AAA) via hydrolysis (6M HCl, 110°C, 24h) followed by ion-exchange chromatography or pre-column derivatization with ninhydrin. UV spectrophotometry (280 nm) provides rapid estimation but requires correction for trifluoroacetate absorption interference. Lot-specific certificates of analysis (CoA) should report peptide content ≥75% by AAA .

What experimental considerations are critical when using Cecropin B (trifluoroacetate salt) in antimicrobial assays?

Advanced Question
Key factors include:

  • Counterion Interference : Trifluoroacetate may inhibit bacterial growth at high concentrations; use peptide concentrations ≤10 μM to minimize confounding effects.
  • Buffer Compatibility : Avoid phosphate buffers, which precipitate trifluoroacetate; use HEPES or Tris-based buffers.
  • Endotoxin Control : Validate endotoxin levels via LAL assay, as residual endotoxins can skew immune response data in eukaryotic cell models .

How does the presence of trifluoroacetate counterions influence the biological activity of Cecropin B in in vitro studies?

Advanced Question
Trifluoroacetate ions can alter peptide solubility and membrane interaction kinetics. Comparative studies with acetate or hydrochloride salts show trifluoroacetate reduces aggregation propensity, enhancing bioactivity in lipid bilayer disruption assays. However, in cell viability assays, residual TFA (≥0.1% w/w) may induce cytotoxicity, necessitating dialysis or size-exclusion chromatography for counterion removal prior to sensitive assays .

What methodologies are recommended for assessing the stability of Cecropin B (trifluoroacetate salt) under varying pH conditions?

Advanced Question
Stability profiling involves:

  • pH Titration : Incubate peptide solutions (0.1 mg/mL) across pH 2–10 (37°C, 24h), followed by RP-HPLC to monitor degradation products.
  • Circular Dichroism (CD) : Track secondary structure changes (e.g., α-helix loss at pH <4).
  • Mass Spectrometry : Identify hydrolytic cleavage sites (e.g., Asp-Pro bonds). Note: Trifluoroacetate enhances stability at acidic pH but accelerates deamidation at neutral-to-basic pH .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.